molecular formula C6H12O2 B1663926 2,4-Dimethyl-1,3-dioxane CAS No. 766-20-1

2,4-Dimethyl-1,3-dioxane

Katalognummer: B1663926
CAS-Nummer: 766-20-1
Molekulargewicht: 116.16 g/mol
InChI-Schlüssel: VREPYGYMOSZTKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxane, 2,4-dimethyl- is a bioactive chemical.

Eigenschaften

IUPAC Name

2,4-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREPYGYMOSZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870769
Record name 2,4-Dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-20-1, 15042-59-8
Record name 2,4-Dimethyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2,4-Dimethyl-1,3-dioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015042598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-m-dioxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl-1,3-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,4-dimethyl-1,3-dioxane. The document details the primary synthetic route via the Prins reaction, presents key quantitative data in a structured format, and outlines a representative experimental protocol. Furthermore, logical and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₆H₁₂O₂.[1] It exists as a mixture of cis- and trans-stereoisomers due to the presence of two chiral centers at the C2 and C4 positions. This compound serves as a valuable intermediate in organic synthesis and is of interest in various fields of chemical research. Its synthesis is a classic example of the Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene.

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Prins reaction, which involves the acid-catalyzed condensation of propylene (propene) with formaldehyde.[2][3] The reaction proceeds through an electrophilic addition mechanism.

The general reaction scheme is as follows:

Propylene + 2 Formaldehyde (in the presence of an acid catalyst) → this compound

The outcome of the Prins reaction is highly dependent on the reaction conditions. To favor the formation of the dioxane, an excess of formaldehyde and lower reaction temperatures are typically employed.[2] Protic acids such as sulfuric acid or heterogeneous acid catalysts are commonly used to catalyze the reaction.[3][4]

Synthesis_Workflow Synthesis Workflow for this compound Reactants Propylene Formaldehyde ReactionVessel Reaction Vessel (Controlled Temperature) Reactants->ReactionVessel AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionVessel CrudeProduct Crude Product Mixture ReactionVessel->CrudeProduct Neutralization Neutralization (e.g., NaHCO₃ wash) CrudeProduct->Neutralization Extraction Solvent Extraction (e.g., with Diethyl Ether) Neutralization->Extraction Drying Drying (e.g., Anhydrous MgSO₄) Extraction->Drying Purification Purification (Fractional Distillation) Drying->Purification FinalProduct Pure this compound (cis/trans mixture) Purification->FinalProduct

Caption: Synthesis Workflow for this compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Prins reaction.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Propylene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place a chilled aqueous solution of formaldehyde.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the formaldehyde solution while stirring and maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

  • Propylene Addition: Bubble propylene gas through the acidic formaldehyde solution at a steady rate. The reaction is exothermic, so the temperature should be carefully monitored and controlled.

  • Reaction Time: Continue the reaction for several hours with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.

  • Extraction: Extract the product from the aqueous layer with diethyl ether. Combine the organic extracts.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield this compound as a mixture of cis and trans isomers.

Properties of this compound

This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Appearance Colorless liquid[5]
Boiling Point 118 °C[5]
Density 0.94 g/cm³[5]
Flash Point 24 °C[5]
Refractive Index 1.4120 - 1.4160[5]
Chemical Properties and Stereoisomerism

This compound possesses two stereocenters, leading to the existence of cis and trans diastereomers. The relative stability and properties of these isomers are a subject of conformational analysis.

Stereoisomers Stereoisomers of this compound cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-2,4-Dimethyl-1,3-dioxane cis_chair1 Chair Conformation 1 (axial-equatorial) cis->cis_chair1 exists as cis_chair2 Chair Conformation 2 (equatorial-axial) cis->cis_chair2 exists as cis_chair1->cis_chair2 ring flip trans trans-2,4-Dimethyl-1,3-dioxane trans_chair1 Chair Conformation 1 (diequatorial) trans->trans_chair1 exists as trans_chair2 Chair Conformation 2 (diaxial) trans->trans_chair2 exists as trans_chair1->trans_chair2 ring flip Mixture Synthesized Product (cis/trans mixture) Separation Chromatographic Separation (e.g., GC, HPLC) Mixture->Separation Separation->cis Separation->trans

Caption: Relationship and separation of cis and trans stereoisomers.

The separation of the cis and trans isomers can be achieved by chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[5]

Thermodynamic Properties
PropertyValueIsomerSource(s)
Standard Enthalpy of Formation (gas) -445.5 ± 2.0 kJ/molcis

Applications

This compound finds applications in various areas of chemical synthesis and research:

  • Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

  • Solvent: Due to its chemical nature, it can be used as a solvent in certain organic reactions.

  • Protecting Group Chemistry: The 1,3-dioxane functional group can be used as a protecting group for 1,3-diols.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Spectroscopic Profile of 2,4-Dimethyl-1,3-dioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-1,3-dioxane (CAS No: 766-20-1).[1][2] Due to the limited availability of complete experimental spectra in public databases, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The predictions are based on the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to enable researchers to perform their own analyses.

Compound Information

IdentifierValue
IUPAC Name This compound
Synonyms m-Dioxane, 2,4-dimethyl-; 2,4-Dimethyl-m-dioxane[1][2][3]
Molecular Formula C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol [1][2][4]
Structure Exists as cis and trans stereoisomers[1][2]

Predicted ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the dioxane ring and the methyl substituents. The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to different spatial arrangements of the methyl groups. The following table provides predicted values for the major (cis) isomer, where both methyl groups are in equatorial positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (cis-isomer) (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (acetal CH)4.6 - 4.8Quartet (q)~5.0
H-4 (ring CH)3.8 - 4.0Multiplet (m)-
H-5 (axial ring CH₂)1.2 - 1.4Multiplet (m)-
H-5 (equatorial ring CH₂)1.7 - 1.9Multiplet (m)-
H-6 (axial ring CH₂)3.5 - 3.7Multiplet (m)-
H-6 (equatorial ring CH₂)4.0 - 4.2Multiplet (m)-
C2-CH₃ (methyl)1.2 - 1.3Doublet (d)~5.0
C4-CH₃ (methyl)1.1 - 1.2Doublet (d)~6.5

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, as they are all in unique chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (acetal)98 - 102
C-4 (ring CH)68 - 72
C-5 (ring CH₂)34 - 38
C-6 (ring CH₂)65 - 69
C2-CH₃20 - 23
C4-CH₃21 - 24

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (alkane)2850 - 3000Strong
C-H Bend (methyl/methylene)1370 - 1470Medium
C-O-C Asymmetric Stretch (acetal)1100 - 1200Strong
C-O-C Symmetric Stretch1000 - 1100Strong

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook.[1] The fragmentation pattern is characteristic of a cyclic acetal. The molecular ion peak (M⁺) is expected at m/z 116.

Table 4: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

m/zProposed FragmentRelative Intensity
116[C₆H₁₂O₂]⁺ (Molecular Ion)Low
101[M - CH₃]⁺High
71[M - OCH₂CH₃]⁺Medium
55[C₄H₇]⁺ or [C₃H₃O]⁺Medium
45[CH₃CHO H]⁺High
43[C₃H₇]⁺ or [CH₃CO]⁺Very High (Base Peak)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[5] Chemical shifts should be reported in parts per million (ppm) relative to TMS.[5]

  • Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a small drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[5][6]

  • Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) inlet for separation.[6]

  • Ionization: Utilize an electron ionization (EI) source.

  • Instrumentation: The fragmented ions are separated by a mass analyzer (e.g., a quadrupole).

  • Data Acquisition: Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (GC Inlet) Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS with EI Source Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

References

Synthesis of 2,4-Dimethyl-1,3-dioxane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2,4-dimethyl-1,3-dioxane, a heterocyclic compound with applications in various chemical syntheses. The core of this synthesis lies in the acid-catalyzed acetalization of acetaldehyde with 1,3-butanediol. This document outlines the reaction mechanism, a representative experimental protocol, and the expected quantitative data.

Core Synthesis Mechanism: Acid-Catalyzed Acetalization

The formation of this compound proceeds via the acid-catalyzed reaction between acetaldehyde and 1,3-butanediol. The mechanism can be described in the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the oxygen atom of the acetaldehyde carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,3-butanediol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly formed hydroxyl group to one of the other oxygen atoms, converting a hydroxyl group into a good leaving group (water).

  • Formation of an Oxonium Ion: The departure of a water molecule leads to the formation of a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the 1,3-butanediol derivative attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the six-membered dioxane ring.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, this compound. This reaction typically results in a mixture of cis and trans stereoisomers.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on a representative experimental protocol. Please note that actual yields and reaction parameters may vary depending on the specific conditions and scale of the reaction.

ParameterValue
Reactants
Acetaldehyde1.0 molar equivalent
1,3-Butanediol1.1 molar equivalents
Catalyst
p-Toluenesulfonic acid0.01-0.05 molar equivalents
Solvent Toluene or Dichloromethane
Reaction Temperature Reflux (typically 80-110 °C for toluene)
Reaction Time 4-8 hours
Theoretical Yield Based on the limiting reagent (acetaldehyde)
Expected Product Yield 70-85%
Product Appearance Colorless liquid
Molecular Formula C₆H₁₂O₂[1][2][3][4]
Molecular Weight 116.16 g/mol [3][4]

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the synthesis of this compound.

Materials:

  • Acetaldehyde

  • 1,3-Butanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,3-butanediol and toluene.

  • Addition of Reactants: Begin stirring the solution and add acetaldehyde, followed by the catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or until the reaction is deemed complete by an appropriate analytical method (e.g., TLC or GC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Wash subsequently with water and then brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure this compound.

Visualizations

Reaction_Mechanism Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde + H+ Butanediol 1,3-Butanediol H_plus H+ Hemiacetal Hemiacetal Intermediate Protonated_Acetaldehyde->Hemiacetal + 1,3-Butanediol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H2O Cyclic_Oxonium Cyclic Oxonium Ion Oxonium_Ion->Cyclic_Oxonium Intramolecular Cyclization Dioxane This compound Cyclic_Oxonium->Dioxane - H+

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: Add 1,3-butanediol and toluene to flask Start->Setup Add_Reagents Add Acetaldehyde and p-Toluenesulfonic acid Setup->Add_Reagents Reflux Heat to Reflux (Collect water in Dean-Stark trap) Add_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Aqueous Work-up: Neutralize with NaHCO3, wash with water and brine Cool->Workup Dry Dry organic layer with MgSO4 Workup->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Purify Purification: Fractional Distillation Evaporate->Purify End End Product: This compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane (CAS: 766-20-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

2,4-Dimethyl-1,3-dioxane is a heterocyclic organic compound belonging to the dioxane family. It is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3, with methyl groups attached to carbons 2 and 4. This compound is a colorless to pale yellow liquid and sees use as a solvent and as an intermediate in various chemical syntheses, including in the pharmaceutical and agrochemical industries.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various sources and represents a range of reported values.

PropertyValueSource
Molecular Formula C₆H₁₂O₂[2][3][4]
Molecular Weight 116.16 g/mol [1][2][3][4]
CAS Number 766-20-1[2][3][4][5][6]
Appearance Colorless to pale yellow clear liquid[2][3][7]
Boiling Point 116.5 - 118 °C at 760 mmHg[2][7]
Density 0.94 g/cm³[1][2]
Refractive Index 1.4120 - 1.4160 at 20°C[1][2]
Flash Point 24 °C (75.2 °F)[2]
Water Solubility 1.397e+004 mg/L at 25 °C (estimated)[7]
logP (o/w) 0.821 (estimated)[7]
Vapor Pressure 21.614 mmHg at 25 °C (estimated)[7]
Spectroscopic Data
Spectroscopy Expected Features
¹H NMR Multiple signals in the aliphatic region. Protons on the dioxane ring will exhibit complex splitting patterns due to stereoisomerism. The methyl groups will appear as doublets or singlets depending on their position and the coupling with adjacent protons.
¹³C NMR Signals corresponding to the different carbon environments within the molecule, including the two methyl carbons and the four carbons of the dioxane ring.
IR Spectroscopy Characteristic C-O-C stretching vibrations for the acetal group, typically in the 1000-1200 cm⁻¹ region. C-H stretching and bending vibrations will also be present.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 116. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the dioxane ring.

Experimental Protocols

Synthesis: Acid-Catalyzed Acetalization

The most common method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For this compound, this involves the reaction of 1,3-butanediol with acetaldehyde in the presence of an acid catalyst.

Reaction:

1,3-Butanediol + Acetaldehyde --(Acid Catalyst)--> this compound + Water

Materials:

  • 1,3-Butanediol

  • Acetaldehyde

  • Anhydrous toluene or other suitable solvent

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Deionized water

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,3-butanediol and the solvent (e.g., toluene).

  • Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add acetaldehyde to the reaction mixture.

  • Continue refluxing and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Purification

Fractional distillation is the primary method for purifying this compound from unreacted starting materials and side products. It is crucial to neutralize any residual acid catalyst before distillation to prevent the acid-catalyzed hydrolysis of the acetal back to its starting materials.

Analysis

The purity and identity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and identify any impurities. The mass spectrum will confirm the molecular weight and provide fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule. The chemical shifts, splitting patterns, and integration of the signals will provide detailed information about the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the characteristic C-O-C stretches of the acetal.

Applications in Drug Development and Biological Interactions

While direct biological signaling pathways for this compound have not been extensively studied, the 1,3-dioxane scaffold is of interest in medicinal chemistry.

  • Drug Delivery and Formulation: Due to its solvent properties, this compound and related compounds can be explored as components in drug delivery systems or formulations.

  • Scaffold for Bioactive Molecules: The 1,3-dioxane ring can serve as a core structure or a building block in the synthesis of more complex, biologically active molecules. Research has shown that certain 1,3-dioxane derivatives can act as modulators of multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by P-glycoprotein (P-gp).[2] Other studies have investigated 1,3-dioxane derivatives as selective ligands for NMDA and σ₁ receptors, which are important targets in the central nervous system.[8]

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 1,3-Butanediol + Acetaldehyde + Acid Catalyst Reaction Acetalization Reaction (Reflux with Dean-Stark) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Neutralization Neutralization (Wash with NaHCO₃) Crude_Product->Neutralization Workup Drying Drying (Anhydrous Na₂SO₄) Neutralization->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthesis and Purification Workflow.

Conceptual Biological Interaction

This diagram conceptualizes the potential role of 1,3-dioxane derivatives as modulators of P-glycoprotein in multidrug-resistant cancer cells, based on existing research on similar compounds.

G cluster_cell Multidrug-Resistant Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Drug->Pgp Binding Intracellular Intracellular Space Pgp->Drug Efflux Dioxane 1,3-Dioxane Derivative Dioxane->Pgp Inhibition Extracellular Extracellular Space

Caption: Potential P-gp Inhibition by 1,3-Dioxanes.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, away from heat, sparks, and open flames.

References

Molecular weight of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and available scientific data for 2,4-Dimethyl-1,3-dioxane. While this compound is a known chemical entity, in-depth research into its biological activity and applications in drug development is limited in publicly accessible literature.

Chemical Identity and Properties

This compound is a heterocyclic organic compound. It exists as a colorless liquid and is characterized by the presence of a dioxane ring with two methyl substituents at the 2nd and 4th positions.[1] The presence of two chiral centers at these positions gives rise to cis and trans stereoisomers.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 116.16 g/mol [1][3][4][5]
Molecular Formula C₆H₁₂O₂[1][2][3][4][5]
CAS Registry Number 766-20-1[2][3][5]
Boiling Point 118 °C[5]
Density 0.94 g/cm³[5]
Appearance Colorless to Almost Colorless Clear Liquid[1]
Purity (typical) >98.0% (GC)[1]

Synthesis

A general method for the synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For this compound, this would typically involve the reaction of 1,3-butanediol with acetaldehyde or its equivalent.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1,3-Butanediol 1,3-Butanediol This compound This compound 1,3-Butanediol->this compound + Acetaldehyde Acetaldehyde Acetaldehyde->this compound + Acid Catalyst Acid Catalyst Acid Catalyst->this compound catalyzes

References

An In-depth Technical Guide to the Stereoisomers of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,4-dimethyl-1,3-dioxane, focusing on their synthesis, conformational analysis, and spectroscopic characterization. The information presented is intended to support research and development activities where the stereochemical properties of molecules are of critical importance.

Introduction to this compound Stereoisomers

This compound is a heterocyclic organic compound with the molecular formula C₆H₁₂O₂.[1] The presence of two chiral centers at positions 2 and 4 of the dioxane ring gives rise to two diastereomers: cis-2,4-dimethyl-1,3-dioxane and trans-2,4-dimethyl-1,3-dioxane. These stereoisomers exhibit distinct physical and chemical properties due to the different spatial arrangements of the two methyl groups.

The conformational landscape of 1,3-dioxane derivatives is dominated by the chair conformation, similar to cyclohexane. The relative stability of the cis and trans isomers is determined by the energetic penalties associated with axial and equatorial substituent orientations. In the case of this compound, the interplay of steric and electronic effects governs the preferred conformation of each isomer.

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is typically achieved through the acid-catalyzed acetalization of 1,3-butanediol with acetaldehyde. This reaction is reversible and the ratio of the cis and trans isomers in the product mixture is thermodynamically controlled.

General Experimental Protocol for Synthesis

The following is a general procedure for the synthesis of this compound, which can be adapted for specific experimental setups.

Materials:

  • 1,3-Butanediol

  • Acetaldehyde

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA))

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

Procedure:

  • To a solution of 1,3-butanediol in an anhydrous solvent, add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.

  • Add an equimolar amount of acetaldehyde to the mixture.

  • Reflux the reaction mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product side.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent like sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product containing a mixture of cis- and trans-2,4-dimethyl-1,3-dioxane.

  • The individual stereoisomers can be separated by fractional distillation or preparative gas chromatography.

A visual representation of the synthesis workflow is provided below.

G Synthesis Workflow of this compound reagents 1,3-Butanediol + Acetaldehyde + Acid Catalyst (PTSA) + Anhydrous Solvent reaction Reflux with Dean-Stark Trap (Water Removal) reagents->reaction workup Neutralization (NaHCO3) & Aqueous Workup reaction->workup extraction Separation of Organic Layer & Drying (Na2SO4) workup->extraction evaporation Solvent Evaporation extraction->evaporation product Mixture of cis- and trans- This compound evaporation->product separation Isomer Separation (e.g., Fractional Distillation) product->separation cis_isomer cis-2,4-Dimethyl-1,3-dioxane separation->cis_isomer trans_isomer trans-2,4-Dimethyl-1,3-dioxane separation->trans_isomer G Determination of Gibbs Free Energy Difference start Mixture of cis- and trans-isomers equilibration Acid-Catalyzed Equilibration start->equilibration analysis GC or NMR Analysis equilibration->analysis ratio Determine Isomer Ratio at Equilibrium ([trans]/[cis]) analysis->ratio keq Calculate Equilibrium Constant (Keq) ratio->keq delta_g Calculate Gibbs Free Energy Difference (ΔG° = -RT ln(Keq)) keq->delta_g

References

Unveiling the Enigmatic Natural Presence of 2,4-Dimethyl-1,3-dioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,3-dioxane, a cyclic acetal, presents a curious case in the realm of natural products. While its synthetic routes and chemical properties are established, its occurrence in nature is exceptionally limited and poorly documented. This technical guide delves into the current state of knowledge regarding the natural sources of this compound, providing a comprehensive overview of the analytical methodologies required for its identification and quantification. The scarcity of data underscores the potential for novel discoveries in this area, making it a topic of interest for researchers in natural product chemistry, analytical science, and drug discovery.

Natural Occurrence: A Singular, Unconfirmed Report

The investigation into the natural occurrence of this compound has yielded a single, unconfirmed report of its presence in papaya (Carica papaya) fruit. This information is noted in chemical databases, but lacks substantiation in the broader scientific literature. Extensive studies on the volatile compounds of various papaya cultivars, utilizing sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS), have identified a plethora of other molecules but have not reported the presence of this compound.

This discrepancy highlights a significant knowledge gap and presents an opportunity for further research. It is plausible that this compound is present in trace amounts, in a specific cultivar not yet analyzed, or in a particular part of the fruit that is not typically subjected to volatile analysis. It is also possible that the initial report was erroneous. Verification of this claim is a critical first step in understanding the natural footprint of this compound.

Table 1: Summary of Reported Natural Occurrence of this compound

CompoundReported Natural SourceLevel of ConfidenceCitations
This compoundPapaya (Carica papaya) fruitLow (Unconfirmed)[1]

Biosynthesis and Biological Significance: An Uncharted Territory

To date, there is no scientific literature describing the biosynthetic pathway of this compound in any organism. The formation of a 1,3-dioxane ring suggests a potential enzymatic reaction involving a 1,3-diol and an aldehyde or ketone. However, the specific precursors and enzymes that would be involved in the biosynthesis of this compound remain unknown.

Similarly, there is no information available regarding any signaling pathways or biological activities associated with this compound in living organisms. Its potential roles as a semiochemical, a defense compound, or a metabolic byproduct are yet to be explored. The lack of data in these areas presents a compelling case for further investigation, as the discovery of a novel bioactive compound with a unique structure could have significant implications for drug development and other scientific disciplines.

Experimental Protocols for Identification and Quantification

The definitive identification and quantification of this compound in a complex natural matrix require a robust analytical workflow. The following sections detail the key experimental protocols that would be employed for such an investigation, drawing upon established methods for the analysis of volatile organic compounds in natural products.

Sample Preparation and Extraction

The choice of extraction method is critical for the successful isolation of volatile and semi-volatile compounds like this compound from a plant matrix.

1. Hydrodistillation:

  • Principle: This technique involves the co-distillation of volatile compounds with steam.

  • Protocol:

    • A known quantity of the fresh or frozen plant material (e.g., papaya pulp, peel, or seeds) is homogenized and placed in a distillation flask with water.

    • The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.

    • The condensed distillate, containing an aqueous layer and an immiscible organic layer (the essential oil), is collected in a Clevenger-type apparatus.

    • The essential oil fraction is separated and dried over anhydrous sodium sulfate prior to GC-MS analysis.

2. Solvent Extraction:

  • Principle: This method utilizes an organic solvent to dissolve and extract the volatile compounds from the plant material.

  • Protocol:

    • The plant material is macerated in a suitable low-boiling point solvent (e.g., dichloromethane, diethyl ether, or a mixture of pentane and diethyl ether).

    • The mixture is agitated for a defined period to ensure efficient extraction.

    • The solid material is filtered, and the solvent extract is carefully concentrated under a gentle stream of nitrogen to avoid the loss of volatile components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of volatile compounds.

  • Principle: The extracted sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

  • Typical GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for the separation of a wide range of volatile compounds.

    • Oven Temperature Program: A programmed temperature ramp is used to elute compounds with a wide range of boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250-280°C.

    • Injector: Splitless or split injection can be used, depending on the expected concentration of the analyte.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

    • Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and major fragment ions of this compound.

Identification of this compound

The identification of this compound in a GC-MS chromatogram is based on two key pieces of information:

  • Retention Time (RT): The time it takes for the compound to elute from the GC column. The RT of an unknown peak should match that of an authentic standard of this compound run under the same chromatographic conditions.

  • Mass Spectrum: The fragmentation pattern of the unknown compound must match the reference mass spectrum of this compound. The NIST Chemistry WebBook provides a reference mass spectrum for this compound, which can be compared to the experimentally obtained spectrum.[2]

Expected Mass Spectral Fragmentation:

Cyclic acetals like this compound typically undergo characteristic fragmentation in the mass spectrometer. Key fragmentation pathways include the loss of one of the methyl groups, cleavage of the dioxane ring, and the loss of small neutral molecules. The reference mass spectrum will show the relative abundance of these fragment ions.

Mandatory Visualizations

Proposed Workflow for the Identification of this compound

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Identification cluster_quantification Quantification start Natural Source Material (e.g., Papaya Fruit) extraction_choice Extraction Method start->extraction_choice hydrodistillation Hydrodistillation extraction_choice->hydrodistillation for essential oils solvent_extraction Solvent Extraction extraction_choice->solvent_extraction for broader volatiles extract Volatile Compound Extract hydrodistillation->extract solvent_extraction->extract gcms GC-MS Analysis extract->gcms data_processing Data Processing gcms->data_processing identification Compound Identification data_processing->identification positive_id Positive Identification of This compound identification->positive_id Match with Standard (Retention Time & Mass Spectrum) negative_id Compound Not Detected identification->negative_id No Match quant Quantitative Analysis (e.g., using internal standard) positive_id->quant

Caption: Proposed workflow for the extraction, identification, and quantification of this compound.

Conclusion

The natural occurrence of this compound remains an open question, with a single, unverified report of its presence in papaya fruit. This technical guide has outlined the current state of knowledge and provided a detailed roadmap for researchers wishing to investigate this enigmatic compound. The application of modern analytical techniques, particularly GC-MS, coupled with appropriate extraction methodologies, is essential to either confirm its presence in papaya or to definitively establish its absence from the volatile profile of this fruit. Furthermore, the complete lack of information on its biosynthesis and biological activity presents a fertile ground for future research. The discovery of a novel natural product and the elucidation of its biological role could have far-reaching implications in the fields of chemical ecology, food science, and drug development. The protocols and information presented herein are intended to serve as a valuable resource for scientists embarking on this exciting area of investigation.

References

An In-depth Technical Guide to 2,4-Dimethyl-1,3-dioxane: Physicochemical Properties, Synthesis, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dimethyl-1,3-dioxane. It includes a detailed summary of its physicochemical data, experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity. While this compound does not have direct applications in drug development, this guide also briefly explores the broader pharmacological context of the 1,3-dioxane scaffold, which has been investigated for various biological activities. This document is intended to serve as a valuable resource for researchers and scientists working with or having an interest in cyclic acetals and their derivatives.

Physicochemical Properties of this compound

This compound is a cyclic acetal with the molecular formula C₆H₁₂O₂.[1] It is a colorless to pale yellow liquid at room temperature.[2] The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol [1][2]
CAS Number 766-20-1[2]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 116.5 - 118 °C at 760 mmHg[2]
Density 0.94 g/cm³
Refractive Index 1.4120 - 1.4160
Flash Point 24 - 29.9 °C[2]
Vapor Pressure 21.614 mmHg at 25 °C (estimated)[2]
Solubility in Water 1.397 x 10⁴ mg/L at 25 °C (estimated)[2]
logP (o/w) 0.821 (estimated)[2]

Synthesis and Reactivity

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of paraldehyde with 1,3-butanediol. This reaction is an equilibrium process, and to drive it towards the formation of the dioxane, the water produced must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Synthesis cluster_reactants Reactants cluster_products Products Paraldehyde Paraldehyde Paraldehyde->Reaction Butanediol 1,3-Butanediol Butanediol->Reaction Acid_Catalyst H+ Acid_Catalyst->Reaction Catalyst Product This compound Water Water Reaction->Product

Synthesis of this compound
Chemical Reactivity: Acid-Catalyzed Hydrolysis

Being a cyclic acetal, this compound is susceptible to hydrolysis under acidic conditions, which reverses the formation reaction to yield the starting aldehyde and diol. The compound is relatively stable in neutral and basic media.

Hydrolysis cluster_reactants Reactants cluster_products Products Dioxane This compound Dioxane->Reaction Water Water Water->Reaction Acid_Catalyst H+ Acid_Catalyst->Reaction Catalyst Acetaldehyde Acetaldehyde Butanediol 1,3-Butanediol Reaction->Acetaldehyde

Acid-Catalyzed Hydrolysis of this compound

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the synthesis of 1,3-dioxanes via acid-catalyzed acetalization.[1][3]

Materials:

  • Paraldehyde

  • 1,3-Butanediol

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and distillation setup.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 1,3-butanediol and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Slowly add paraldehyde to the flask.

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound and identifying any byproducts.

Instrumentation and Parameters (Typical):

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation of this compound.

Instrumentation and Parameters (Typical):

  • Spectrometer: Bruker Avance 400 MHz or similar.

  • Solvent: Chloroform-d (CDCl₃) or other deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Instrumentation and Parameters (Typical):

  • Spectrometer: PerkinElmer Spectrum Two or similar.

  • Mode: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Sample Preparation: For ATR, place a drop of the neat liquid sample directly on the ATR crystal. For thin film analysis, place a drop of the neat liquid between two salt plates.

Biological and Pharmacological Context

While there is no significant body of research on the specific biological activities of this compound, the broader class of 1,3-dioxane and 1,3-dioxolane derivatives has garnered attention in medicinal chemistry.

  • Antimicrobial Activity: Certain substituted 1,3-dioxolanes have been synthesized and shown to possess antibacterial and antifungal properties.[4][5]

  • Anticancer and Multidrug Resistance (MDR) Modulation: Some novel 1,3-dioxane derivatives have been investigated as effective modulators to overcome multidrug resistance in cancer cells.[6][7] Overexpression of P-glycoprotein is a major factor in MDR, and certain 1,3-dioxane structures have shown the ability to interact with this protein.[6]

  • Sigma Receptor Ligands: Derivatives of 1,3-dioxane have been designed and synthesized as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[8]

It is important to note that these activities are highly dependent on the specific substituents on the dioxane ring and cannot be directly attributed to the parent compound, this compound. However, for researchers in drug development, the 1,3-dioxane scaffold represents a potentially useful starting point for the design of new bioactive molecules.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The provided experimental protocols for its synthesis and analysis offer a practical resource for laboratory work. While this specific compound is not currently of direct interest in pharmacology, the exploration of the broader biological activities of the 1,3-dioxane class of compounds provides a relevant context for researchers in drug discovery and development, highlighting the potential of this heterocyclic system as a scaffold for future therapeutic agents.

References

An In-Depth Technical Guide to the Structural Formula and Isomers of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-1,3-dioxane, focusing on its structural formula, isomers, and conformational analysis. The document details the fundamental properties of its stereoisomers, primarily the cis and trans configurations, and presents available quantitative data on their structure and energetics. Furthermore, this guide outlines established experimental protocols for the synthesis and characterization of these isomers, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Visualizations of the molecular structures and their isomeric relationships are provided to facilitate a deeper understanding of this compound's stereochemistry.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of approximately 116.16 g/mol .[1][2] Its structure consists of a six-membered 1,3-dioxane ring substituted with two methyl groups at positions 2 and 4. The presence of two stereocenters at these positions gives rise to stereoisomerism, resulting in the formation of cis and trans isomers. These isomers exhibit distinct physical and chemical properties due to their different spatial arrangements. A thorough understanding of the structural nuances and conformational preferences of these isomers is crucial for their application in various fields, including organic synthesis and medicinal chemistry.

Structural Formula and Isomerism

The core structure of this compound is the 1,3-dioxane ring, which typically adopts a chair conformation to minimize steric and torsional strain. The two methyl substituents can be oriented either on the same side (cis) or on opposite sides (trans) of the ring's approximate plane.

Cis and Trans Isomers

The stereoisomers of this compound are diastereomers, specifically cis and trans isomers.

  • cis-2,4-Dimethyl-1,3-dioxane: In the most stable chair conformation of the cis isomer, one methyl group occupies an axial position while the other occupies an equatorial position to minimize steric hindrance.

  • trans-2,4-Dimethyl-1,3-dioxane: For the trans isomer, the most stable chair conformation has both methyl groups in equatorial positions, which generally results in lower conformational energy compared to the cis isomer.

The CAS Registry Number for the general compound is 766-20-1, while the cis isomer is specifically identified by CAS Number 15042-59-8.[1]

Quantitative Structural and Energetic Data

For the related compound, 2,5-dimethyl-1,3-dioxane, ab initio calculations have shown that the diequatorial chair form is the most stable conformation for the trans isomer. For the cis isomer of 2,5-dimethyl-1,3-dioxane, the chair conformation with one equatorial and one axial methyl group (C2e5a) is the most stable.[3] It is highly probable that this compound follows similar conformational preferences.

The NIST WebBook provides gas-phase enthalpy of formation data for cis-2,4-dimethyl-1,3-dioxane, which can be used in conjunction with computational models to estimate its thermodynamic stability.[4]

Table 1: Physical and Thermochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[1][2]
Molecular Weight116.16 g/mol [1][2]
CAS Number (Mixture)766-20-1[1]
CAS Number (cis)15042-59-8[1]
Gas Phase Enthalpy of Formation (ΔfH°gas) for cis isomer-428.0 ± 3.3 kJ/mol[4]

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound isomers is typically achieved through the acid-catalyzed acetalization of 1,3-butanediol with acetaldehyde. The ratio of cis to trans isomers can be influenced by the reaction conditions and the stereochemistry of the starting 1,3-butanediol.

Representative Experimental Protocol:

  • Reaction Setup: To a solution of 1,3-butanediol (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).

  • Addition of Acetaldehyde: Slowly add acetaldehyde (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or column chromatography on silica gel to separate the isomers.

Characterization of Isomers

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons in the 1,3-dioxane ring are sensitive to their stereochemical environment.

Expected ¹H NMR Spectral Features:

  • The chemical shifts of the methyl protons and the protons on the dioxane ring will differ between the cis and trans isomers.

  • The coupling constants between adjacent protons, particularly the vicinal coupling constants (³J), can provide information about the dihedral angles and thus the conformation of the ring. In general, trans-diaxial protons exhibit larger coupling constants than axial-equatorial or diequatorial protons.

Representative ¹H NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to assign the structure and stereochemistry.

GC-MS is an effective technique for separating and identifying the cis and trans isomers of this compound. The isomers will have different retention times on a suitable GC column, and their mass spectra will provide confirmation of their molecular weight and fragmentation patterns.

Representative GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: Use a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal degradation (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to achieve separation of the isomers.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 30-150).

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. Confirm their identity by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_cis cis-2,4-Dimethyl-1,3-dioxane (Chair Conformation) cluster_trans trans-2,4-Dimethyl-1,3-dioxane (Chair Conformation) cis_isomer cis_isomer trans_isomer trans_isomer

Caption: Chair conformations of cis- and trans-2,4-dimethyl-1,3-dioxane.

isomers This compound This compound cis-Isomer cis-Isomer This compound->cis-Isomer Stereoisomer trans-Isomer trans-Isomer This compound->trans-Isomer Stereoisomer

Caption: Isomeric relationship of this compound.

Conclusion

This technical guide has provided a detailed examination of the structural formula and isomers of this compound. The existence of cis and trans stereoisomers, their likely conformational preferences based on related compounds, and methods for their synthesis and characterization have been outlined. While a complete set of quantitative experimental data for both isomers remains to be fully elucidated in the literature, the information and protocols presented here serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related 1,3-dioxane systems. The provided visualizations further aid in the conceptual understanding of the stereochemical aspects of this molecule.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dimethyl-1,3-dioxane as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. The 2,4-dimethyl-1,3-dioxane group, a cyclic acetal, serves as a robust and reliable protecting group for 1,3-diols. Its formation, stability under various conditions, and facile cleavage make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a protecting group.

The this compound protecting group is formed by the acid-catalyzed reaction of a 1,3-diol with acetone or an acetone equivalent, such as 2,2-dimethoxypropane. This cyclic acetal, also known as an isopropylidene ketal or acetonide, is characterized by its stability in basic and neutral media, as well as toward many oxidizing and reducing agents.[1] Deprotection is readily achieved under acidic conditions, regenerating the diol.[1]

Applications in Organic Synthesis

The primary application of the this compound group is the temporary protection of 1,3-diol moieties within a molecule. This allows for chemical transformations to be carried out on other functional groups without unintended reactions at the hydroxyl groups. Key applications include:

  • Nucleophilic and Organometallic Reactions: Protection of diols allows for the use of Grignard reagents, organolithiums, and other strong nucleophiles that would otherwise react with the acidic protons of the hydroxyl groups.

  • Oxidation and Reduction Reactions: The dioxane ring is stable to a variety of common oxidizing and reducing agents, enabling selective modification of other parts of the molecule.

  • Stereochemical Control: The rigid chair-like conformation of the 1,3-dioxane ring can influence the stereochemical outcome of reactions at adjacent centers.

  • Carbohydrate and Nucleoside Chemistry: Protection of syn-1,3-diols is a common strategy in the synthesis and modification of carbohydrates and nucleosides.

Data Presentation

The following tables summarize quantitative data for the formation and deprotection of acetonides from diols, which are structurally analogous to 2,4-dimethyl-1,3-dioxanes when a 1,3-diol is used.

Table 1: Protection of Diols as Acetonides using 2,2-Dimethoxypropane and Iodine Catalyst [2]

Diol SubstrateReaction Time (hours)Yield (%)
1,2-Propanediol2.578
1,3-Propanediol377
Glycerol3.575
1,2-Butanediol372
1,4-Butanediol470
Catechol373
Cyclohexane-1,2-diol470
Cholestane-2,3-diol465

Table 2: Acetalization of 1,3-Diols with 2,2-Dimethoxypropane and a Heterogeneous Catalyst (HT-S) [3]

Diol SubstrateReaction Time (min)Yield (%)
2,2-Bis(bromomethyl)propane-1,3-diol6099
2-Pentylpropane-1,3-diol6077
2,2-Bis(hydroxymethyl)propane-1,3-diol5599

Table 3: Deprotection of Acetonides under Acidic Conditions

Protected CompoundReaction ConditionsYield (%)Reference
16a-i, 16q (various acetonides)aq. HCl, THF, rt85-95[4]
Isopropylidene acetalsAq. HCl or AcOH/H₂ONot specified[1]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,3-Diol using 2,2-Dimethoxypropane and Iodine

This protocol describes a mild and efficient method for the formation of a this compound derivative.[2]

Reagents and Materials:

  • 1,3-Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (DMP) (can be used as solvent)

  • Iodine (I₂) (0.2 equiv)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,3-diol (20 mmol) in 2,2-dimethoxypropane.

  • Add iodine (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding this compound derivative.

Protocol 2: General Procedure for the Deprotection of a this compound

This protocol outlines the acid-catalyzed cleavage of the this compound protecting group to regenerate the 1,3-diol.[1][4]

Reagents and Materials:

  • This compound derivative (1.0 equiv)

  • Aqueous solution of a strong acid (e.g., 1 M HCl) or acetic acid/water mixture

  • Organic co-solvent (e.g., Tetrahydrofuran (THF), acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound derivative in a suitable organic co-solvent such as THF or acetone.

  • Add the aqueous acid solution (e.g., 1 M HCl) dropwise while stirring at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude diol.

  • If necessary, purify the product by column chromatography or recrystallization.

Mandatory Visualization

Protection_Workflow Start Start with 1,3-Diol Reagents Add Acetone or 2,2-Dimethoxypropane and Acid Catalyst (e.g., p-TsOH, I₂) Start->Reagents Protection Step Reaction Stir at Room Temperature or Gentle Heat Reagents->Reaction Workup Aqueous Workup and Purification Reaction->Workup Product Protected 1,3-Diol (this compound) Workup->Product

Caption: Experimental workflow for the protection of a 1,3-diol.

Deprotection_Workflow Start Start with Protected 1,3-Diol Reagents Add Aqueous Acid (e.g., HCl, AcOH) in an Organic Solvent (e.g., THF) Start->Reagents Deprotection Step Reaction Stir at Room Temperature Reagents->Reaction Workup Neutralization, Extraction, and Purification Reaction->Workup Product Deprotected 1,3-Diol Workup->Product

Caption: Experimental workflow for the deprotection of a this compound.

Signaling_Pathway cluster_protection Protection cluster_deprotection Deprotection Diol 1,3-Diol Protected_Diol This compound Diol->Protected_Diol Forms Acetone Acetone / DMP Acetone->Protected_Diol Catalyst_P Acid Catalyst Catalyst_P->Protected_Diol Protected_Diol2 This compound Diol2 1,3-Diol Protected_Diol2->Diol2 Regenerates Acid_Water Aqueous Acid Acid_Water->Diol2

References

Applications of Chiral 2,4-Dimethyl-1,3-Dioxane Analogues in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of chiral 2,4-dimethyl-1,3-dioxane analogues, derived from enantiopure 2,4-pentanediol, as powerful chiral auxiliaries in stereoselective synthesis. The focus is on their application in asymmetric aldol-type reactions, which allow for the construction of stereochemically rich acyclic structures with high levels of diastereocontrol. Detailed methodologies for the synthesis of the chiral auxiliary, the formation of the chiral acetal, the stereoselective carbon-carbon bond-forming reaction, and the subsequent removal of the auxiliary are provided. Quantitative data is summarized in tables for easy reference, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the conversion of prochiral substrates into enantiomerically enriched products.[1] The strategy involves the temporary attachment of a chiral moiety to a substrate, which directs the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, yielding the chiral product and ideally allowing for the recovery of the auxiliary.[1]

While this compound itself is an achiral molecule, its chiral analogue, derived from C₂-symmetric (2R,4R)- or (2S,4S)-pentanediol, serves as an exceptionally effective chiral auxiliary. These six-membered ring acetals have proven particularly valuable in controlling the stereochemistry of aldol-type reactions, providing a reliable method for the synthesis of syn-aldol products with excellent diastereoselectivity.[3] This application note will detail the use of these chiral acetals in stereoselective synthesis, with a focus on a well-established procedure for the coupling of these acetals with silyl enol ethers.[3]

Application: Asymmetric Aldol-Type Reactions

A robust methodology has been developed for the stereoselective coupling of chiral acetals derived from (R,R)-2,4-pentanediol with silyl enol ethers.[3] This titanium tetrachloride (TiCl₄)-mediated reaction proceeds with high diastereoselectivity, consistently yielding products with a diastereomeric ratio of >95:5.[3] This method has been successfully applied to the total asymmetric synthesis of key intermediates for natural products, such as nonactic acid.[3]

The general workflow for this application is depicted below. It begins with the synthesis of the chiral diol, followed by its reaction with an aldehyde to form the chiral acetal. This acetal then undergoes the key stereoselective aldol-type coupling. Finally, the chiral auxiliary is removed to yield the desired chiral product.

Asymmetric Aldol Workflow cluster_0 Preparation of Chiral Auxiliary cluster_1 Formation of Chiral Acetal cluster_2 Stereoselective C-C Bond Formation cluster_3 Auxiliary Removal start Acetylacetone diol (2R,4R)-Pentanediol start->diol Enzymatic Reduction acetal Chiral Acetal diol->acetal aldehyde Prochiral Aldehyde aldehyde->acetal aldol_product Aldol Adduct acetal->aldol_product enol_silane Silyl Enol Ether enol_silane->aldol_product TiCl₄ final_product Chiral β-Hydroxy Ether aldol_product->final_product Oxidative Cleavage

Figure 1: General workflow for asymmetric aldol reaction.
Quantitative Data

The following table summarizes the results of the TiCl₄-mediated aldol-type coupling of various chiral acetals (derived from (R,R)-2,4-pentanediol) with a silyl enol ether. The reaction consistently produces the desired aldol adducts in high yields and with excellent diastereoselectivity.[3]

EntryAldehyde Acetal (R in R-CH(OR*)₂)Silyl Enol EtherProductYield (%)Diastereomeric Ratio (syn:anti)
1CH₃(CH₂)₂-1-(trimethylsiloxy)cyclohexene2-(1-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)butoxy)cyclohexan-1-one85>95:5
2(CH₃)₂CH-1-(trimethylsiloxy)cyclohexene2-(1-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)-2-methylpropoxy)cyclohexan-1-one88>95:5
3C₆H₅-1-(trimethylsiloxy)cyclohexene2-(phenyl((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)methoxy)cyclohexan-1-one90>95:5
4CH₂=CH(CH₂)₂-1-(trimethylsiloxy)cyclohexene2-(1-((2R,4R)-2,4-dimethyl-1,3-dioxan-2-yl)pent-4-en-1-yloxy)cyclohexan-1-one87>95:5

Experimental Protocols

Protocol 1: Synthesis of (2R,4R)-(-)-2,4-Pentanediol

This protocol is based on the enzymatic reduction of acetylacetone.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Ketoreductase (KRED) enzyme

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a suitable reaction vessel, dissolve acetylacetone in the buffer solution.

  • Add the ketoreductase enzyme and the components of the cofactor regeneration system.

  • Stir the mixture at a controlled temperature (typically 25-30 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure (2R,4R)-(-)-2,4-pentanediol.

Protocol 2: Formation of the Chiral Acetal

This protocol describes the general procedure for the formation of the chiral acetal from an aldehyde and (2R,4R)-2,4-pentanediol.[3]

Materials:

  • Aldehyde (1.0 equiv)

  • (2R,4R)-(-)-2,4-Pentanediol (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the aldehyde and (2R,4R)-(-)-2,4-pentanediol in anhydrous dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add anhydrous magnesium sulfate and continue stirring for an additional 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude acetal by flash chromatography on silica gel.

Protocol 3: Asymmetric Aldol-Type Coupling

This protocol details the TiCl₄-mediated coupling of a chiral acetal with a silyl enol ether.[3]

Aldol_Reaction_Scheme acetal Chiral Acetal reagents 1. TiCl₄, CH₂Cl₂ -78 °C 2. H₂O workup acetal->reagents enol_silane Silyl Enol Ether enol_silane->reagents product Aldol Adduct reagents->product

Figure 2: Aldol-type coupling reaction scheme.

Materials:

  • Chiral acetal (1.0 equiv)

  • Silyl enol ether (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄) (1.1 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chiral acetal in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add titanium tetrachloride dropwise to the solution and stir for 5 minutes.

  • Add the silyl enol ether dropwise and continue stirring at -78 °C for the time indicated by TLC analysis (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 4: Removal of the Chiral Auxiliary

The chiral auxiliary can be removed via oxidative cleavage of the diol.

Materials:

  • Aldol adduct

  • Methanol/water or THF/water solvent system

  • Sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve the aldol adduct in a suitable solvent system (e.g., methanol/water).

  • Cool the solution in an ice bath and add sodium periodate in portions.

  • Stir the mixture at 0 °C to room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Extract the aqueous filtrate with an organic solvent like diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which is typically a β-hydroxy aldehyde or a related derivative.

Conclusion

The use of chiral 1,3-dioxanes derived from (2R,4R)- or (2S,4S)-pentanediol represents a powerful and reliable strategy for asymmetric synthesis. The protocols detailed herein for the aldol-type coupling with silyl enol ethers demonstrate the high diastereoselectivity and broad applicability of this methodology. For researchers in synthetic and medicinal chemistry, these chiral auxiliaries offer a practical and efficient means to construct complex chiral molecules with a high degree of stereochemical control.

References

The Utility of Dioxane Scaffolds in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 2,4-dimethyl-1,3-dioxane is not extensively documented as a primary chiral auxiliary in asymmetric synthesis, the structurally related achiral precursor, 2,2-dimethyl-1,3-dioxan-5-one, serves as a versatile C3 building block in various stereoselective transformations. This document provides detailed application notes and protocols for the use of 2,2-dimethyl-1,3-dioxan-5-one and its derivatives in key asymmetric reactions, namely organocatalytic aldol reactions and asymmetric alkylations via SAMP-hydrazone derivatization. These methods offer robust strategies for the synthesis of enantiomerically enriched polyhydroxylated compounds, which are valuable intermediates in drug development and natural product synthesis.

Introduction: Dioxanes in Stereoselective Synthesis

Chiral auxiliaries are fundamental tools in modern organic synthesis, enabling the control of stereochemistry during the formation of new chiral centers. While classic examples like Evans oxazolidinones and Oppolzer's camphorsultam are widely utilized, there is continuous exploration of new scaffolds. The 1,3-dioxane framework, typically known for its role as a protecting group for 1,3-diols and carbonyl compounds, also presents opportunities for stereochemical control.

A comprehensive review of the scientific literature indicates a notable absence of data on the specific application of this compound as a chiral auxiliary. However, the readily available and achiral 2,2-dimethyl-1,3-dioxan-5-one has emerged as a valuable synthon in asymmetric synthesis. It can be effectively employed in reactions that generate chirality, providing access to complex chiral molecules.[1]

Asymmetric Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one

The organocatalytic asymmetric aldol reaction of 2,2-dimethyl-1,3-dioxan-5-one with various aldehydes provides a direct route to protected ketoses and other polyhydroxy compounds with high stereocontrol. Proline and its derivatives are commonly used catalysts for this transformation.[2]

Quantitative Data Summary
Aldehyde SubstrateCatalystDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Yield (%)Reference
IsobutyraldehydeL-Proline95:599%95[2]
BenzaldehydeL-Proline90:1096%98[2]
3-PhenylpropionaldehydeL-Proline>95:599%94[2]
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

  • 2,2-Dimethyl-1,3-dioxan-5-one

  • Aldehyde

  • L-Proline (20 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL), add 2,2-dimethyl-1,3-dioxan-5-one (2.0 mmol) and L-proline (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the corresponding Mosher esters.

Reaction Workflow

aldol_workflow sub Aldehyde + 2,2-Dimethyl-1,3-dioxan-5-one cat L-Proline in DMSO sub->cat Add react Reaction at RT (24-72h) cat->react quench Quench with aq. NH4Cl react->quench extract Extraction with Ethyl Acetate quench->extract purify Purification by Chromatography extract->purify product Chiral Aldol Adduct purify->product

Caption: Workflow for the proline-catalyzed asymmetric aldol reaction.

Asymmetric Alkylation of 2,2-Dimethyl-1,3-dioxan-5-one via SAMP-Hydrazone

For asymmetric alkylations, 2,2-dimethyl-1,3-dioxan-5-one can be converted to its chiral (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone. Deprotonation of this hydrazone followed by reaction with an electrophile proceeds with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the α-alkylated ketone.[3]

Quantitative Data Summary
Electrophile (R-X)Diastereomeric Excess (de)Enantiomeric Excess (ee)Yield (%)Reference
Methyl iodide>98%>98%85[3]
Ethyl iodide>98%>98%82[3]
Benzyl bromide>98%>98%78[3]
Experimental Protocols

Protocol 3.1: Synthesis of the SAMP-Hydrazone

Materials:

  • 2,2-Dimethyl-1,3-dioxan-5-one

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Diethyl ether

  • Triethylamine

  • Titanium(IV) chloride

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 mmol) in dry diethyl ether (10 mL) at 0 °C, add triethylamine (1.2 mmol) followed by the dropwise addition of SAMP (1.1 mmol).

  • Add titanium(IV) chloride (0.6 mmol) dropwise, and stir the mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by chromatography to yield the SAMP-hydrazone.

Protocol 3.2: Asymmetric Alkylation

Materials:

  • SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (electrophile)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the SAMP-hydrazone (1.0 mmol) in dry THF (10 mL) at -78 °C, add n-BuLi (1.1 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Add the alkyl halide (1.2 mmol) and stir the mixture at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The crude alkylated hydrazone is typically used in the next step without further purification.

Protocol 3.3: Cleavage of the Chiral Auxiliary

Materials:

  • Crude alkylated SAMP-hydrazone

  • Ozone

  • Dichloromethane

  • Dimethyl sulfide

Procedure:

  • Dissolve the crude alkylated hydrazone in dichloromethane (15 mL) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (2.0 mmol) and allow the mixture to warm to room temperature.

  • Stir for 12 hours.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the α-alkylated 2,2-dimethyl-1,3-dioxan-5-one.

Signaling Pathway of Asymmetric Alkylation

alkylation_pathway start 2,2-Dimethyl-1,3- dioxan-5-one samp SAMP start->samp Forms hydrazone Chiral SAMP-Hydrazone samp->hydrazone deprotonation Deprotonation (n-BuLi) hydrazone->deprotonation enolate Aza-enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_hydrazone Alkylated Hydrazone alkylation->alkylated_hydrazone cleavage Ozonolysis alkylated_hydrazone->cleavage product α-Alkylated Ketone cleavage->product

Caption: Logical pathway for asymmetric alkylation using a SAMP auxiliary.

Conclusion

While this compound itself does not have established applications as a chiral auxiliary, the related 2,2-dimethyl-1,3-dioxan-5-one is a highly effective precursor in asymmetric synthesis. The protocols detailed herein for organocatalytic aldol reactions and SAMP-hydrazone mediated alkylations demonstrate the utility of the dioxane scaffold in constructing chiral molecules with high levels of stereocontrol. These methods provide reliable and scalable routes to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Further exploration of substituted dioxane systems may lead to the development of novel and more efficient chiral auxiliaries.

References

Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,3-dioxane is a cyclic acetal formed from the reaction of acetaldehyde and 1,3-butanediol. Acetal formation is a fundamental reaction in organic synthesis, often employed as a protective strategy for carbonyl groups due to the stability of the resulting acetal in neutral to basic conditions and its susceptibility to hydrolysis under acidic conditions. This application note provides detailed protocols for the synthesis of this compound via acid-catalyzed acetalization, along with a summary of reaction conditions and characterization data.

Synthetic Pathway: Acid-Catalyzed Acetalization

The primary and most common method for the synthesis of this compound is the acid-catalyzed condensation of acetaldehyde with 1,3-butanediol. The reaction proceeds by protonation of the carbonyl oxygen of acetaldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by one of the hydroxyl groups of 1,3-butanediol forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates an oxocarbenium ion. Finally, intramolecular cyclization occurs through the attack of the second hydroxyl group, and deprotonation yields the this compound product. To drive the equilibrium towards the product, the water formed during the reaction is typically removed.

Reaction Conditions Summary

The successful synthesis of this compound is dependent on several key reaction parameters. The following table summarizes various conditions reported for the synthesis of 1,3-dioxanes, providing a comparative overview for process optimization.

CatalystAldehydeDiolSolventTemperature (°C)Reaction TimeYield (%)Reference
p-Toluenesulfonic acid (PTSA)Acetaldehyde1,3-PropanediolTolueneRefluxNot SpecifiedHigh[1]
Acid ResinAcetaldehyde1,3-PropanediolToluene (for extraction)5515 min90.02 (of recovered diol)[2]
p-Toluenesulfonic acid (PTSA)Various Aldehydesmeso-2,4-PentanediolNot SpecifiedNot SpecifiedNot Specified69-80[3]
Hydrochloric Acid (0.1 mol%)Various Aldehydes1,3-PropanediolMethanolAmbient30 minNot specified for this specific product[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is a generalized procedure based on common practices for 1,3-dioxane synthesis.[1][3]

Materials:

  • Acetaldehyde

  • 1,3-Butanediol

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane or diethyl ether (for extraction)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 1,3-butanediol (1.0 equivalent) and toluene.

  • Add acetaldehyde (1.1 - 1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

  • Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis using a Heterogeneous Acid Catalyst (Acid Resin)

This protocol is adapted from a procedure for a similar 1,3-dioxane synthesis.[2]

Materials:

  • Acetaldehyde

  • 1,3-Butanediol

  • Acidic ion-exchange resin (e.g., Amberlyst-15)

  • Toluene (as an extraction solvent)

Procedure:

  • In a reaction vessel, combine 1,3-butanediol and a molar excess of acetaldehyde (e.g., a 3:1 molar ratio of acetaldehyde to 1,3-butanediol).

  • Add the acidic ion-exchange resin to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 55 °C) with vigorous stirring.

  • To drive the reaction, a simultaneous extraction of the product can be performed by adding an immiscible solvent like toluene.

  • Monitor the reaction for a short period (e.g., 15-30 minutes).

  • After the reaction, separate the organic layer containing the product. The acid resin catalyst can be recovered by filtration.

  • Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Visualizations

Reaction Workflow Diagram

Acetal_Formation_Workflow Workflow for the Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acetaldehyde Acetaldehyde ReactionVessel Reaction in Toluene with Dean-Stark Trap Acetaldehyde->ReactionVessel Butanediol 1,3-Butanediol Butanediol->ReactionVessel Catalyst Acid Catalyst (e.g., PTSA) Catalyst->ReactionVessel Neutralization Neutralization (aq. NaHCO3) ReactionVessel->Neutralization Cooling Extraction Extraction Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Acetal_Formation_Mechanism Mechanism of Acid-Catalyzed Acetal Formation Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde + H+ Hemiacetal Hemiacetal Intermediate Protonated_Acetaldehyde->Hemiacetal + 1,3-Butanediol Butanediol 1,3-Butanediol Butanediol->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H2O Dioxane This compound Oxocarbenium->Dioxane Intramolecular Cyclization Dioxane->Dioxane - H+

References

Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acid-catalyzed hydrolysis of 2,4-Dimethyl-1,3-dioxane, a reaction of significant interest in organic synthesis and medicinal chemistry for the deprotection of 1,3-diols. This document outlines the underlying reaction mechanism, kinetic data for related compounds, detailed experimental protocols for conducting the hydrolysis, and methods for reaction monitoring.

Introduction

The acid-catalyzed hydrolysis of this compound is a fundamental organic reaction that cleaves the cyclic acetal to yield acetaldehyde and 1,3-butanediol. The 1,3-dioxane moiety is frequently employed as a protecting group for 1,3-diols due to its stability under basic and neutral conditions.[1] The controlled removal of this protecting group under acidic conditions is a critical step in many multi-step synthetic pathways, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. Understanding the kinetics and mechanism of this deprotection step is crucial for optimizing reaction conditions and achieving high yields of the desired product.

The hydrolysis of acetals, including cyclic variants like 1,3-dioxanes, generally proceeds via an A-1 (unimolecular) mechanism. This process involves a rapid, reversible protonation of one of the oxygen atoms, followed by a rate-determining unimolecular cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion.[2] This intermediate is then rapidly attacked by water, leading to the formation of a hemiacetal which subsequently hydrolyzes to the final carbonyl and diol products.[2][3][4][5] The rate of this reaction is influenced by several factors, including the structure of the acetal, the concentration and strength of the acid catalyst, the solvent system, and the temperature.[2][6]

Data Presentation

Table 1: Kinetic Parameters for the Hydrolysis of 2-Methyl-1,3-dioxane [7]

ParameterValueConditions
Reaction TypeReversible, Second-Order323-363 K
Enthalpy of Reaction (ΔH)30.16 kJ/mol-
Activation Energy (Ea)33.31 kJ/mol-
Pre-exponential Factor (A)47.92-

Note: The data presented is for 2-methyl-1,3-dioxane and serves as an approximation for this compound. The additional methyl group at the C4 position in this compound may influence the reaction rate due to steric and electronic effects.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the acid-catalyzed hydrolysis of this compound and a general workflow for a typical hydrolysis experiment.

G Acid-Catalyzed Hydrolysis of this compound cluster_0 Reaction Mechanism A This compound B Protonated Dioxane A->B + H+ B->A - H+ C Oxocarbenium Ion Intermediate (Resonance Stabilized) B->C - H2O (from ring opening) D Hemiacetal Intermediate C->D + H2O E Protonated Hemiacetal D->E + H+ E->D - H+ F Acetaldehyde + 1,3-Butanediol E->F - H+

Caption: Proposed A-1 mechanism for the acid-catalyzed hydrolysis.

G Experimental Workflow for Hydrolysis cluster_1 Workflow prep Reaction Setup: - Dissolve dioxane in solvent - Add acid catalyst run Reaction Execution: - Maintain constant temperature - Stir vigorously prep->run monitor Reaction Monitoring: - Withdraw aliquots at intervals - Quench reaction run->monitor analyze Analysis: - GC, HPLC, or NMR - Quantify reactant and products monitor->analyze workup Work-up & Isolation: - Neutralize acid - Extract product - Purify (e.g., distillation) analyze->workup

Caption: General experimental workflow for the hydrolysis reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the acid-catalyzed hydrolysis of this compound and the subsequent kinetic analysis.

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis

This protocol describes a general method for the hydrolysis of this compound using a mineral acid catalyst.

Materials:

  • This compound

  • Solvent (e.g., 1,4-dioxane/water mixture, acetone/water mixture)

  • Acid catalyst (e.g., HCl, H₂SO₄, or a solid acid resin)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water or oil bath

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of this compound in the chosen solvent system (e.g., a 1:1 mixture of 1,4-dioxane and water).

  • Initiation: Place the flask in a thermostatically controlled bath set to the desired reaction temperature. Allow the solution to equilibrate for 10-15 minutes.

  • Catalyst Addition: Add a catalytic amount of the acid (e.g., 0.1 M HCl) to the stirring solution to initiate the hydrolysis.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them using a suitable technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] To stop the reaction in the aliquot, quench it immediately with a basic solution like saturated sodium bicarbonate.

  • Work-up: Once the reaction is complete (as determined by the monitoring technique), cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether). Perform the extraction three times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting products (acetaldehyde and 1,3-butanediol) by distillation or column chromatography if necessary.

Protocol 2: Kinetic Analysis using NMR Spectroscopy

This protocol outlines a method for determining the reaction kinetics of the hydrolysis using ¹H NMR spectroscopy.[2]

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, acetone-d₆)

  • Acid catalyst (e.g., deuterated acid such as DCl in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d₆) of known concentration.

  • Reaction Initiation: In an NMR tube, mix a known volume of the dioxane stock solution with a known volume of a deuterated acid solution (e.g., DCl in D₂O) at the desired temperature. The final concentrations of the substrate and catalyst should be accurately known.

  • NMR Data Acquisition: Immediately after mixing, place the NMR tube in the pre-equilibrated NMR spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals. The time between each scan should be short enough to accurately capture the change in concentration of the reactant and products.

  • Data Analysis:

    • Identify characteristic peaks for this compound and one of the products (e.g., the methyl protons of acetaldehyde).

    • Integrate the signals of these characteristic peaks in each spectrum.

    • The concentration of the reactant at each time point can be determined relative to an internal standard or by assuming the initial total concentration is known.

    • Plot the concentration of this compound versus time.

    • Determine the rate constant (k) by fitting the data to the appropriate rate law (typically pseudo-first-order if the acid catalyst and water are in large excess).

Conclusion

The acid-catalyzed hydrolysis of this compound is a versatile and essential reaction for the deprotection of 1,3-diols. By understanding the reaction mechanism and having access to detailed experimental protocols, researchers can effectively control this reaction to achieve desired synthetic outcomes. The provided data on a related compound and the detailed protocols for hydrolysis and kinetic analysis serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development. Further investigation into the specific kinetics of this compound hydrolysis would provide a more precise understanding and allow for even finer control over this important transformation.

References

Application Notes and Protocols: Diastereoselective Grignard Reactions with 2-Keto-4-Substituted-1,3-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective addition of Grignard reagents to 2-keto-4-substituted-1,3-dioxane derivatives. This method offers a robust strategy for the synthesis of chiral tertiary alcohols, valuable intermediates in pharmaceutical and natural product synthesis. The 1,3-dioxane scaffold acts as a chiral auxiliary, effectively controlling the stereochemical outcome of the nucleophilic addition.

Introduction

Grignard reactions are a fundamental tool in organic chemistry for the formation of carbon-carbon bonds.[1][2] The addition of a Grignard reagent to a ketone is a classic method for synthesizing tertiary alcohols.[3][4] When the ketone substrate is chiral, the reaction can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over the other.

This document focuses on the use of cis-4-substituted-1,3-dioxanes as effective chiral auxiliaries to control facial selectivity in the addition of Grignard reagents to a ketone at the C2 position.[5][6] Studies have shown that these reactions are often highly diastereoselective, with the stereochemical outcome being consistent with Cram's chelate model.[5][6][7] The model posits that the Grignard reagent (RMgX) preferentially coordinates with the ring oxygen atom that is remote from the substituent at the C(4) position, thereby directing the nucleophilic attack to one face of the carbonyl.

Reaction Mechanism and Stereochemical Model

The high diastereoselectivity observed in the Grignard addition to cis-2-keto-4-substituted-1,3-dioxanes is rationalized by the formation of a rigid, chelated intermediate. The Grignard reagent is believed to form a five-membered ring chelate with the substrate, involving the carbonyl oxygen and the sterically more accessible ring oxygen (O1), which is remote from the C4-substituent. This chelation locks the conformation of the substrate and directs the Grignard's R-group to attack the carbonyl carbon from the less hindered face.

Caption: Chelation-controlled Grignard addition model.

Quantitative Data Summary

The diastereoselectivity of the Grignard addition is influenced by the nature of the Grignard reagent, the substituent on the dioxane ring, and the reaction solvent. The following tables summarize representative data from studies on these reactions.

Table 1: Diastereoselective Addition of Grignard Reagents to cis-2-Keto-4-Substituted-1,3-Dioxanes in Diethyl Ether [5][6]

EntrySubstrate (R)Grignard Reagent (R')Yield (%)Diastereomeric Ratio (dr)
1MethylPhMgBr85>95:5
2tert-ButylPhMgBr87>95:5
3MethylMeMgBr8988:12
4tert-ButylMeMgBr9191:9
5PhenylMeMgBr86>95:5
6MethylPhLi7555:45

Reactions performed at -78 °C in Et₂O. Diastereomeric ratios were determined by GC analysis of the corresponding TMS ethers.[5]

Table 2: Effect of Solvent and Halogen on Diastereoselectivity [5]

EntrySubstrate (R)Grignard ReagentSolventYield (%)Diastereomeric Ratio (dr)
1MethylMeMgBrEt₂O8988:12
2MethylMeMgBrTHF8565:35
3MethylMeMgIEt₂O9090:10
4MethylMeMgClEt₂O8885:15

Reactions performed with 2-acetyl-cis-4-methyl-1,3-dioxane at -78 °C.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis of the 2-keto-1,3-dioxane substrates and the subsequent diastereoselective Grignard addition.

Synthesis of cis-2-Keto-4-Substituted-1,3-Dioxane Substrates

The chiral substrates can be conveniently prepared via transacetalization. This method often yields a mixture of cis and trans isomers which may require chromatographic separation. An alternative two-step synthesis can provide isomerically pure material.[6]

G start 1,3-Diol & 2,2-Dimethoxypropane step1 Transacetalization (e.g., PPTS, Benzene, reflux) start->step1 product_mix Mixture of cis/trans isomers step1->product_mix separation Chromatographic Separation product_mix->separation final_product cis-2-Keto-4-R-1,3-dioxane separation->final_product

Caption: Workflow for substrate synthesis.

Protocol:

  • Apparatus: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is required.

  • Reagents:

    • Appropriate 1,3-diol (e.g., (R)- or (S)-1,3-butanediol for a 4-methyl substituent)

    • 2,2-Dimethoxy-alkane (e.g., 2,2-dimethoxypropane for an acetyl group at C2)

    • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

    • Anhydrous benzene or toluene

  • Procedure: a. To the flask, add the 1,3-diol, 2,2-dimethoxy-alkane (1.1 equivalents), and a catalytic amount of PPTS. b. Add anhydrous benzene and heat the mixture to reflux. c. Monitor the reaction by TLC or GC until the starting diol is consumed. d. Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. e. Separate the organic layer, and extract the aqueous layer with diethyl ether. f. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers.

Diastereoselective Grignard Addition

Strict anhydrous conditions are essential for the success of Grignard reactions. [8]

G start Flame-dried flask under N₂ add_substrate Add solution of cis-2-keto-1,3-dioxane in anhydrous Et₂O start->add_substrate cool Cool to -78 °C (Dry ice/acetone bath) add_substrate->cool add_grignard Add Grignard reagent (2.0 equiv in Et₂O) dropwise cool->add_grignard react Stir at -78 °C for 1 hour add_grignard->react quench Quench with anhydrous MeOH react->quench workup Aqueous workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify product Diastereomerically enriched tertiary alcohol purify->product

Caption: Protocol for Grignard addition.

Protocol:

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is required.

  • Reagents:

    • cis-2-Keto-4-substituted-1,3-dioxane

    • Anhydrous diethyl ether (Et₂O)

    • Grignard reagent (e.g., Phenylmagnesium bromide solution in Et₂O, 2.0 molar equivalents)

    • Anhydrous methanol (MeOH)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure: a. Under a nitrogen atmosphere, dissolve the cis-2-keto-4-substituted-1,3-dioxane in anhydrous diethyl ether to a final concentration of approximately 0.15 M. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the Grignard reagent (2.0 equivalents) dropwise via syringe, maintaining the internal temperature at -78 °C. d. Stir the resulting solution at -78 °C for 1 hour.[5] e. Quench the reaction by the dropwise addition of anhydrous methanol at -78 °C. f. Allow the reaction mixture to warm to room temperature. g. Add saturated aqueous NH₄Cl solution and stir until the salts dissolve. h. Separate the layers and extract the aqueous phase with diethyl ether (3x). i. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel. k. Determine the diastereomeric ratio of the product by GC or ¹H NMR analysis.

Conclusion

The use of cis-2-keto-4-substituted-1,3-dioxanes as chiral substrates in Grignard reactions provides a highly effective and predictable method for the diastereoselective synthesis of tertiary alcohols.[5] The reaction proceeds through a chelation-controlled mechanism, affording high diastereomeric ratios. The operational simplicity and the ready availability of the chiral 1,3-diol starting materials make this a valuable strategy for the construction of complex chiral molecules in a drug discovery and development setting.

References

Application Notes: The Utility of 2,4-Dimethyl-1,3-dioxane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethyl-1,3-dioxane, a cyclic acetal, serves as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. While traditionally known as a protecting group for 1,3-diols, its utility in constructing heterocyclic cores is rooted in its function as a stable, easy-to-handle precursor to reactive 1,3-dielectrophilic species. Under acidic conditions, the dioxane ring can be opened to generate an oxocarbenium ion, which can subsequently react with various nucleophiles. This reactivity makes it an effective synthetic equivalent (synthon) for crotonaldehyde or related four-carbon units, enabling the construction of six-membered heterocyclic rings such as pyrimidines, pyridines, and their fused analogues.

The primary advantage of using this compound over more volatile or unstable reagents like α,β-unsaturated aldehydes is its higher boiling point, greater stability under neutral or basic conditions, and ease of storage. Its activation can be precisely controlled by the addition of an acid catalyst, allowing for the in situ generation of the reactive electrophile. This approach is particularly beneficial in one-pot, multi-component reactions, streamlining synthetic pathways and often improving overall yields by minimizing the handling of hazardous intermediates.

Core Applications

The application of this compound in heterocyclic synthesis primarily involves its reaction with dinucleophiles to form six-membered rings.

  • Synthesis of Pyrimidines: Pyrimidines and dihydropyrimidines are fundamental scaffolds in medicinal chemistry. This compound can serve as the three-carbon component (C-C-C fragment) required for condensation with N-C-N fragments like ureas, thioureas, or amidines.[1] The acid-catalyzed reaction proceeds via the formation of a 1,3-dielectrophile that readily undergoes cyclocondensation.

  • Synthesis of Dihydro-1,3-Oxazines: The reaction of 1,3-dioxanes with nitriles, a modification of the Ritter reaction, provides access to 5,6-dihydro-1,3-oxazines. These compounds are important precursors for 1,3-amino alcohols.[2]

  • Synthesis of Pyridines: In modified Hantzsch-type syntheses, this compound can function as the aldehyde component, reacting with a β-ketoester and an ammonia source to construct the dihydropyridine core, which can be subsequently oxidized to the corresponding pyridine.

  • Synthesis of Quinolines: As a precursor to an enol ether, this compound can participate in Povarov-type reactions ([4+2] cycloaddition) with anilines and another aldehyde to generate substituted tetrahydroquinolines, which are prevalent in numerous biologically active compounds.

Below is a conceptual diagram illustrating the acid-catalyzed activation of this compound to generate the key reactive intermediate that drives these synthetic transformations.

Activation_Pathway cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_product Reaction Partner Dioxane This compound Carbocation Oxocarbenium Ion (Electrophilic) Dioxane->Carbocation  H+ (Acid Catalyst) Dinucleophile Dinucleophile (e.g., Urea, Amidine) Carbocation->Dinucleophile  Nucleophilic Attack Experimental_Workflow Start 1. Combine Reactants (Dioxane, Urea, Ethanol) Add_Catalyst 2. Add Acid Catalyst (p-TsOH) Start->Add_Catalyst Reflux 3. Heat to Reflux (6-12 hours) Add_Catalyst->Reflux Workup 4. Quench & Extract (NaHCO3, Ethyl Acetate) Reflux->Workup Purify 5. Purify Product (Chromatography/Recrystallization) Workup->Purify Pyrimidine_Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Dioxane This compound Activation Acid-Catalyzed Ring Opening Dioxane->Activation Amidine Amidine (R-C(=NH)NH2) Cyclization Cyclocondensation Amidine->Cyclization Activation->Cyclization Intermediate reacts with Amidine Dehydration Dehydration/ Aromatization Cyclization->Dehydration Pyrimidine Substituted Pyrimidine Dehydration->Pyrimidine

References

Application Notes and Protocols for 2,4-Dimethyl-1,3-dioxane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1,3-dioxane is a heterocyclic organic compound with potential applications as an aprotic solvent in organic synthesis. As a derivative of 1,3-dioxane, it shares characteristics with other ether-type solvents, suggesting its utility in reactions requiring a non-protic medium. Its physical properties, such as a boiling point of approximately 117-118°C, make it suitable for reactions that require heating.[1][2] While commercially available and marketed for use as a solvent and a chemical intermediate, it is important to note that specific examples and detailed protocols for its use as a primary solvent in various reaction types are not extensively documented in peer-reviewed scientific literature.

This document provides a summary of the known physical and chemical properties of this compound and presents a general protocol for its evaluation as a solvent in a representative reaction type, nucleophilic substitution. This guide is intended to assist researchers in assessing its potential applicability in their own work.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for specific reaction conditions and for safe handling.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [2]
Appearance Colorless to pale yellow clear liquid[1]
Boiling Point 116.5 - 118 °C (@ 760 mm Hg)[1][2]
Density 0.94 g/cm³[2]
Flash Point 24 - 29.9 °C[1][2]
Solubility in Water Approx. 13.97 g/L at 25 °C (estimated)[1]
logP (o/w) 0.821 (estimated)[1]

Application Note: Evaluation of this compound in Nucleophilic Substitution Reactions

Potential Application:

Based on its aprotic, ether-like structure, this compound can be considered a potential solvent for nucleophilic substitution reactions (e.g., Sₙ2 reactions). Aprotic solvents are known to solvate the cation while leaving the anion (nucleophile) relatively free, which can lead to an enhancement of the reaction rate compared to protic solvents.[3] With a boiling point higher than diethyl ether or tetrahydrofuran (THF), this compound may offer an advantage for reactions requiring elevated temperatures to proceed at a reasonable rate.

Advantages:

  • Higher Boiling Point: Allows for a wider range of reaction temperatures compared to lower-boiling ethers.

  • Aprotic Nature: Potentially enhances the reactivity of anionic nucleophiles.

  • Chemical Inertness: As a cyclic ether, it is expected to be relatively stable under neutral and basic conditions.

Considerations:

  • Peroxide Formation: Like many ethers, 1,3-dioxanes may form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before use, especially before distillation.

  • Limited Data: The lack of published data means that solvent effects, solubility of reagents and products, and optimal reaction conditions need to be determined empirically.

  • Purity: Commercially available this compound may have varying purity levels, which could influence reaction outcomes.[1]

General Protocol for Evaluating this compound as a Solvent for Sₙ2 Reactions

This protocol outlines a general procedure for testing the efficacy of this compound as a solvent for a model Sₙ2 reaction, such as the reaction of an alkyl halide with a nucleophile.

Objective: To determine the suitability of this compound as a solvent for a given Sₙ2 reaction by comparing the reaction outcome (e.g., yield, reaction time) to that in established solvents.

Materials:

  • This compound (ensure purity and test for peroxides)

  • Reference solvents (e.g., THF, acetonitrile, DMF)

  • Alkyl halide (e.g., 1-bromobutane)

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware for organic synthesis

  • Analytical equipment for reaction monitoring (e.g., TLC, GC-MS, HPLC)

Experimental Workflow for Solvent Evaluation:

G Workflow for Evaluating a Novel Solvent cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Conclusion Solvent_Prep Solvent Preparation (Purity Check, Peroxide Test) Reaction_Setup Set up parallel reactions in this compound and reference solvents Solvent_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Reaction_Monitoring Monitor reaction progress (TLC, GC, etc.) Reaction_Setup->Reaction_Monitoring Workup Reaction Work-up and Product Isolation Reaction_Monitoring->Workup Analysis Analyze Yield and Purity Workup->Analysis Comparison Compare results and draw conclusions Analysis->Comparison

Caption: Workflow for the evaluation of this compound as a novel solvent.

Procedure:

  • Solvent Preparation:

    • Obtain high-purity this compound.

    • Test for the presence of peroxides using standard methods (e.g., potassium iodide test strips). If peroxides are present, they must be removed prior to use.

    • Dry the solvent over a suitable drying agent (e.g., molecular sieves) if the reaction is moisture-sensitive.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the nucleophile in this compound.

    • Add the alkyl halide to the solution.

    • Set up identical reactions in parallel using established solvents (e.g., THF, acetonitrile) for comparison.

    • Heat the reaction mixtures to a predetermined temperature (e.g., 80°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or GC.

    • Record the time required for the complete consumption of the limiting reagent.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., by adding water).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Analysis:

    • Purify the crude product by an appropriate method (e.g., column chromatography, distillation).

    • Determine the yield of the purified product.

    • Confirm the identity and purity of the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, MS).

Data Presentation:

The results of the solvent evaluation can be summarized in a table for easy comparison.

SolventReaction Time (h)Yield (%)Purity (%)Observations
This compound [Record data][Record data][Record data][e.g., solubility issues, color change]
THF (Reference)[Record data][Record data][Record data][Benchmark for comparison]
Acetonitrile (Reference)[Record data][Record data][Record data][Benchmark for comparison]

Generic Sₙ2 Reaction Pathway:

SN2_Reaction reagents Nu⁻ + R-X transition_state [Nu---R---X]⁻ (Transition State) reagents->transition_state Solvent: this compound products Nu-R + X⁻ transition_state->products

Caption: General pathway for a bimolecular nucleophilic substitution (Sₙ2) reaction.

Safety Precautions:

  • This compound is a flammable liquid.[4] Keep away from heat, sparks, and open flames.

  • It can cause serious eye irritation and may be harmful if swallowed.[4][5]

  • Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

  • As with other ethers, be aware of the potential for peroxide formation. Do not distill to dryness.

While this compound is a commercially available solvent, its application in specific, documented synthetic protocols is currently limited. The general procedures and evaluation criteria outlined here provide a framework for researchers to explore its potential as an alternative aprotic solvent in their own work, particularly for reactions that may benefit from a higher-boiling ether-type medium. Empirical validation is essential to determine its efficacy for any given chemical transformation.

References

Application Notes and Protocols for the Deprotection of 2,4-Dimethyl-1,3-dioxane Acetals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dimethyl-1,3-dioxane acetal is a valuable protecting group for carbonyl compounds (aldehydes and ketones) in multistep organic synthesis. Formed from the reaction of a carbonyl compound with 1,3-butanediol, this cyclic acetal offers robust stability under basic, nucleophilic, and reductive conditions. Its removal, or deprotection, is typically achieved under acidic conditions to regenerate the parent carbonyl compound. The substitution on the dioxane ring, specifically the methyl group at the 4-position, can influence the rate of hydrolysis compared to unsubstituted 1,3-dioxanes.[1] This document provides detailed protocols and quantitative data for the deprotection of this compound acetals, aiding researchers in the strategic planning and execution of their synthetic routes.

Stability Profile

This compound acetals, like other 1,3-dioxanes, are generally more stable to acid-catalyzed hydrolysis than their 1,3-dioxolane (five-membered ring) counterparts.[1] This enhanced stability can be advantageous in complex syntheses where other acid-labile groups are present. The stability is pH-dependent; they are highly stable in neutral and basic media but are cleaved in the presence of acid.[1]

Deprotection Protocols

The deprotection of this compound acetals is most commonly achieved through acid-catalyzed hydrolysis. The choice of acid, solvent, and temperature can be tailored to the specific substrate and the presence of other functional groups. Both Brønsted and Lewis acids can be effective catalysts.[2]

Protocol 1: Standard Brønsted Acid-Catalyzed Hydrolysis

This protocol is a general and widely applicable method for the deprotection of this compound acetals.

Reaction: Acid-catalyzed hydrolysis of a this compound acetal.[3]

Reagents and Materials:

  • This compound protected compound (1.0 equiv)

  • Aqueous solution of a strong acid (e.g., 1 M HCl, 1 M H₂SO₄, or p-toluenesulfonic acid)

  • Organic co-solvent (e.g., acetone, tetrahydrofuran (THF), methanol)

  • Saturated aqueous sodium bicarbonate solution

  • Organic extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound protected compound in a suitable organic co-solvent (e.g., acetone or THF) in a round-bottom flask. A common solvent ratio is 9:1 organic solvent to water.[1]

  • Add the aqueous acid solution dropwise with stirring at room temperature. The amount of acid is typically catalytic (e.g., 0.1 to 0.5 equivalents), but stoichiometric amounts can be used to accelerate the reaction.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected carbonyl compound.

  • Purify the product by column chromatography on silica gel, if necessary.

Protocol 2: Mild Lewis Acid-Catalyzed Deprotection

This protocol is suitable for substrates that are sensitive to strong Brønsted acids. Various Lewis acids can be employed.[2]

Reaction: Lewis acid-catalyzed cleavage of a this compound acetal.

Reagents and Materials:

  • This compound protected compound (1.0 equiv)

  • Lewis acid (e.g., Cerium(III) triflate (Ce(OTf)₃), Erbium(III) triflate (Er(OTf)₃), Indium(III) trifluoromethanesulfonate (In(OTf)₃)) (catalytic amount, e.g., 5-10 mol%)[2]

  • Wet nitromethane or acetone[2]

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard work-up reagents (as in Protocol 1)

Procedure:

  • Dissolve the this compound protected compound in wet nitromethane or acetone in a round-bottom flask.

  • Add a catalytic amount of the chosen Lewis acid to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform a standard aqueous work-up as described in Protocol 1 (steps 5-9).

Quantitative Data Summary

The following table summarizes representative data for the deprotection of various acetals, including those structurally related to 2,4-dimethyl-1,3-dioxanes. This data is intended to provide a general guideline for expected reaction efficiencies.

Protected CarbonylDeprotection Reagent/ConditionsSolventTimeYield (%)Reference
2-Phenyl-1,3-dioxolaneNaBArF₄ (cat.)Water5 minQuantitative[2]
General Acetal/KetalEr(OTf)₃ (cat.)Wet NitromethaneN/AHigh[2]
General Acetal/KetalCe(OTf)₃ (cat.)Wet NitromethaneN/AHigh[2]
General Acetal/KetalIodine (cat.)AcetoneMinutesExcellent[2][4]
2-Ethyl-5,5-dimethyl-1,3-dioxaneHCl or H₂SO₄ (cat.)Acetone/Water (9:1)N/AN/A[1]

Note: "N/A" indicates that the specific quantitative value was not provided in the cited source, although the reaction was reported to be efficient.

Experimental Workflows and Signaling Pathways

Logical Workflow for Deprotection Method Selection

The choice of deprotection method depends on the stability of the substrate to acidic conditions. The following diagram illustrates a decision-making workflow.

deprotection_workflow Workflow for Deprotection of this compound Acetals start Start: Protected Substrate acid_sensitive Are other acid-sensitive functional groups present? start->acid_sensitive bronsted_acid Protocol 1: Brønsted Acid Hydrolysis (e.g., HCl, H₂SO₄, p-TsOH) acid_sensitive->bronsted_acid No lewis_acid Protocol 2: Mild Lewis Acid Cleavage (e.g., Ce(OTf)₃, Er(OTf)₃) acid_sensitive->lewis_acid Yes end_product Deprotected Carbonyl bronsted_acid->end_product lewis_acid->end_product

Caption: Decision workflow for selecting a deprotection protocol.

General Mechanism of Acid-Catalyzed Acetal Hydrolysis

The deprotection proceeds via a two-step mechanism involving protonation of an acetal oxygen followed by nucleophilic attack of water.

hydrolysis_mechanism Mechanism of Acid-Catalyzed Acetal Hydrolysis acetal This compound Acetal protonation Protonation of Acetal Oxygen (H₃O⁺) acetal->protonation Step 1 oxocarbenium Formation of Oxocarbenium Ion and 1,3-Butanediol protonation->oxocarbenium Step 2 nucleophilic_attack Nucleophilic Attack by Water oxocarbenium->nucleophilic_attack Step 3 hemiacetal Hemiacetal Intermediate nucleophilic_attack->hemiacetal proton_transfer Proton Transfer hemiacetal->proton_transfer Step 4 carbonyl Regenerated Carbonyl and 1,3-Butanediol proton_transfer->carbonyl Step 5

Caption: Simplified mechanism of acetal hydrolysis.

Conclusion

The deprotection of this compound acetals is a reliable transformation that can be achieved under a variety of acidic conditions. The choice between a strong Brønsted acid and a milder Lewis acid catalyst should be guided by the substrate's overall functional group tolerance. The provided protocols and data serve as a valuable resource for chemists engaged in the synthesis of complex molecules, enabling efficient and high-yielding deprotection steps.

References

Troubleshooting & Optimization

2,4-Dimethyl-1,3-dioxane stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation pathways of 2,4-dimethyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. It is highly susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures. While relatively stable in neutral and basic conditions, prolonged storage can lead to the formation of explosive peroxides.

Q2: How does the stereochemistry of this compound (cis vs. trans isomers) impact its stability?

A2: The spatial arrangement of the methyl groups (cis or trans) significantly affects the molecule's stability, particularly towards acid-catalyzed hydrolysis. For the related compound, 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, the trans isomer hydrolyzes approximately 15 times faster than the cis isomer.[1] This is attributed to the conformational preferences of the isomers, where the diequatorial chair form of the trans-isomer may be more susceptible to the initial protonation step required for hydrolysis.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway, acid-catalyzed hydrolysis, is expected to yield acetaldehyde and 1,3-butanediol. Under strong oxidative conditions, degradation is likely to proceed via ring-opening, followed by further oxidation to smaller carboxylic acids and ultimately carbon dioxide and water. Thermal degradation at high temperatures may lead to fragmentation into smaller volatile organic compounds.

Q4: Can this compound be used as a protecting group in chemical synthesis?

A4: Yes, the 1,3-dioxane moiety is a common protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. Its stability in neutral and basic conditions allows for a wide range of chemical transformations on other parts of a molecule. The protecting group can be readily removed under acidic conditions.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in a Reaction Involving this compound
Possible Cause Troubleshooting Step
Acidic Reaction Conditions This compound is highly susceptible to acid-catalyzed hydrolysis. If your reaction mixture is acidic, the dioxane ring may be cleaving. Buffer the reaction to a neutral or slightly basic pH if the reaction chemistry allows.
Presence of Peroxides Peroxides can initiate unwanted side reactions. Test for the presence of peroxides in your this compound starting material (see Issue 2 for testing procedures). If peroxides are present, they must be removed prior to use.
High Reaction Temperature Although specific data for this compound is limited, related dioxane compounds can undergo thermal decomposition at elevated temperatures.[2] If possible, run the reaction at a lower temperature.
Impure Starting Material Impurities in the this compound can interfere with the desired reaction. Consider purifying the starting material by distillation, but be sure to have removed any peroxides first.
Issue 2: Suspected Peroxide Formation in Stored this compound
Symptom Troubleshooting Step
Visual Precipitate or Crystals Do not open the container. The formation of crystals or a viscous layer in ethers like dioxanes can indicate the presence of dangerous levels of explosive peroxides. The container should be handled with extreme care and disposed of by trained professionals.
Positive Peroxide Test Several methods can be used to test for peroxides. A common method is the potassium iodide test: add 1-3 ml of the dioxane to an equal volume of glacial acetic acid, then add a few drops of a 5% potassium iodide solution. A yellow to brown color indicates the presence of peroxides. Commercial peroxide test strips are also available.
Removal of Peroxides If peroxides are present but no crystals have formed, they can be removed. A common method is to shake the dioxane with a freshly prepared solution of 5% ferrous sulfate. Alternatively, the dioxane can be passed through a column of activated alumina. After peroxide removal, it is advisable to add a stabilizer like butylated hydroxytoluene (BHT) if the material is to be stored.

Quantitative Stability Data

Table 1: Hydrolysis Rate Constants for Isomers of 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane in Dioxane/Water (29/1) at 60°C [1]

IsomerRate Constant (k, s⁻¹)
cis1.2 x 10⁻⁵
trans1.8 x 10⁻⁴

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Acid-Catalyzed Hydrolysis of this compound by GC-MS
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1000 ppm).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 ppm to 100 ppm.

    • Prepare a standard solution of the expected degradation products, acetaldehyde and 1,3-butanediol, for product identification.

  • Hydrolysis Experiment:

    • Prepare a buffered aqueous solution at the desired pH (e.g., pH 2, 4, 5 using appropriate buffers such as phosphate or citrate).

    • Add a known amount of the this compound stock solution to the buffered solution to achieve a starting concentration within the calibration range (e.g., 50 ppm).

    • Maintain the reaction mixture at a constant temperature (e.g., 25°C, 40°C, 60°C) using a water bath or incubator.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis reaction by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate) to a pH of ~7.

    • Extract the quenched aliquot with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Analyze the calibration standards and the extracted samples by Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 40°C for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: m/z 35-300.

    • Quantify the concentration of this compound at each time point by comparing the peak area to the calibration curve.

    • Identify degradation products by comparing their mass spectra and retention times to those of the prepared standards.

Signaling Pathways and Experimental Workflows

acid_hydrolysis_pathway dioxane This compound protonated_dioxane Protonated Dioxane dioxane->protonated_dioxane + H+ protonated_dioxane->dioxane - H+ carbocation Oxocarbenium Ion Intermediate protonated_dioxane->carbocation - H2O (from ring opening) hemiacetal Hemiacetal Intermediate carbocation->hemiacetal + H2O products Acetaldehyde + 1,3-Butanediol hemiacetal->products Proton Transfer & Ring Cleavage

Caption: Acid-catalyzed hydrolysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis stock Prepare Stock Solution initiate Initiate Reaction at Constant T stock->initiate buffer Prepare Buffered Solution buffer->initiate sample Withdraw Aliquots at Time Intervals initiate->sample quench Quench with Base sample->quench extract Extract with Organic Solvent quench->extract gcms GC-MS Analysis extract->gcms quantify Quantify Reactant gcms->quantify identify Identify Products gcms->identify

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Purification of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Dimethyl-1,3-dioxane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: The synthesis of this compound, typically via the acid-catalyzed reaction of propylene glycol and acetaldehyde, can result in several impurities. These include:

  • Unreacted Starting Materials: Propylene glycol and acetaldehyde.

  • Water: A byproduct of the acetalization reaction.

  • Acid Catalyst: Residual acid from the synthesis step.

  • Side-Reaction Products: Aldol condensation products of acetaldehyde, and potentially other cyclic acetal isomers.

  • Polymeric Materials: Polymerization of acetaldehyde or other unsaturated impurities.

Q2: What are the key physical properties to consider for the purification of this compound?

A2: Understanding the physical properties of this compound and its common impurities is crucial for selecting and optimizing purification methods. The significant differences in boiling points among the components make fractional distillation a highly effective purification technique.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compound 116.16~118Immiscible
Acetaldehyde44.0520.2Miscible
Propylene Glycol76.09188.2Miscible[1]
Water18.02100-

Q3: Is this compound stable during purification?

A3: As a cyclic acetal, this compound is sensitive to acidic conditions, which can lead to hydrolysis back to propylene glycol and acetaldehyde. It is therefore critical to neutralize any residual acid catalyst from the synthesis before any heating steps, such as distillation. The compound is generally stable under neutral and basic conditions.

Troubleshooting Guides

Purification by Fractional Distillation

Problem 1: The final product is contaminated with low-boiling point impurities.

  • Possible Cause: Inefficient fractional distillation setup or the presence of unreacted acetaldehyde.

  • Solution:

    • Improve Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A slower distillation rate often leads to better purity.

    • Pre-treatment: Before distillation, wash the crude product with a basic solution (e.g., saturated sodium bicarbonate) to neutralize residual acid. To remove aldehyde impurities, stir the crude product with a strong base like potassium hydroxide, which will cause the aldehydes to undergo aldol condensation and polymerize, making them less volatile.[2]

Problem 2: The final product is contaminated with high-boiling point impurities.

  • Possible Cause: Distilling too close to the final fraction or "bumping" of the distillation pot.

  • Solution:

    • Monitor Distillation Temperature: Carefully monitor the temperature at the head of the distillation column. The temperature should remain stable during the collection of the pure fraction. A significant increase in temperature indicates the presence of higher-boiling impurities.

    • Avoid Distilling to Dryness: Always leave a small amount of residue in the distillation flask to prevent the concentration and potential decomposition of high-boiling impurities.

    • Use Boiling Chips or a Stir Bar: Ensure smooth boiling to prevent bumping, which can carry less volatile components into the distillate.

Problem 3: No distillate is being collected at the expected temperature.

  • Possible Cause:

    • System Leak: The distillation apparatus is not properly sealed, preventing the vapor from reaching the condenser.

    • Insufficient Heating: The heating mantle is not providing enough energy to bring the mixture to a boil.

    • Incorrect Thermometer Placement: The thermometer bulb is not positioned correctly to accurately measure the vapor temperature.

  • Solution:

    • Check all Joints: Ensure all glassware joints are securely clamped and sealed. Use appropriate grease for ground glass joints if necessary.

    • Increase Heating: Gradually increase the temperature of the heating mantle.

    • Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

Purification by Liquid-Liquid Extraction

Problem: Poor separation of the organic and aqueous layers (emulsion formation).

  • Possible Cause: Vigorous shaking of the separatory funnel, especially with basic washes.

  • Solution:

    • Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Allow Time to Settle: Let the separatory funnel stand for an extended period to allow the layers to separate.

    • Filtration: In stubborn cases, filtering the mixture through a pad of celite or glass wool can help break the emulsion.

Experimental Protocols

Pre-Distillation Treatment with Potassium Hydroxide

Objective: To remove aldehyde impurities from the crude this compound.

Methodology:

  • Transfer the crude this compound to a round-bottom flask.

  • Add solid potassium hydroxide (KOH) flakes or pellets (approximately 10-20 g per 100 mL of crude product).

  • Stir the mixture vigorously at room temperature for several hours or overnight. Aldehyde impurities will polymerize and form a viscous, often reddish-brown, residue.[2]

  • Decant or filter the liquid this compound from the solid and polymeric residues before proceeding to fractional distillation.

Fractional Distillation of this compound

Objective: To purify this compound from starting materials, water, and polymerized impurities.

Methodology:

  • Set up a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to ensure efficient separation.

  • Place the pre-treated and dried crude this compound in the distillation flask, along with boiling chips or a magnetic stir bar.

  • Heat the flask gently.

  • Discard the initial fraction (forerun), which may contain low-boiling impurities like acetaldehyde.

  • Collect the fraction that distills at a constant temperature of approximately 118 °C at atmospheric pressure.

  • Stop the distillation before the flask goes to dryness.

Quality Control: Purity Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile impurities.

  • Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Typical GC-MS Parameters (adapted for a similar compound, 1,4-dioxane):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify non-volatile impurities and assess overall purity.

  • Sample Preparation: Dissolve a precisely weighed amount of the purified this compound in the mobile phase.

  • Typical HPLC Parameters (for related polar compounds):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 200 nm), as this compound lacks a strong chromophore.[3]

3. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Objective: To determine the absolute purity of the final product.

  • Methodology:

    • Accurately weigh a sample of the purified this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[4]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[5][6]

Visual Aids

PurificationWorkflow crude_product Crude this compound (Contains starting materials, water, acid catalyst, aldehydes) neutralization Neutralization (Wash with NaHCO₃ solution) crude_product->neutralization drying Drying (e.g., with anhydrous MgSO₄) neutralization->drying base_treatment Base Treatment (Stir with KOH) drying->base_treatment filtration Filtration/Decantation base_treatment->filtration distillation Fractional Distillation filtration->distillation pure_product Pure this compound distillation->pure_product analysis Purity Analysis (GC-MS, HPLC, qNMR) pure_product->analysis

Caption: A typical workflow for the purification of this compound.

TroubleshootingDistillation start Distillation Problem low_boiling Low-boiling impurities in product? start->low_boiling high_boiling High-boiling impurities in product? low_boiling->high_boiling No solution1 Increase column efficiency Optimize reflux ratio Pre-treat with base low_boiling->solution1 Yes no_distillate No distillate? high_boiling->no_distillate No solution2 Monitor head temperature carefully Do not distill to dryness Use boiling chips/stir bar high_boiling->solution2 Yes solution3 Check for leaks Increase heating Check thermometer placement no_distillate->solution3 Yes end Successful Purification no_distillate->end No solution1->end solution2->end solution3->end

Caption: A troubleshooting decision tree for the fractional distillation of this compound.

References

Technical Support Center: Synthesis of Substituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 1,3-dioxanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted 1,3-dioxanes in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: Why is my yield of the desired 1,3-dioxane consistently low?

A: Low yields in 1,3-dioxane synthesis can stem from several factors, ranging from reaction setup to the choice of reagents. Here are some common causes and solutions:

  • Incomplete Reaction: The formation of 1,3-dioxanes is often an equilibrium process. To drive the reaction towards the product, it is crucial to remove water as it is formed.

    • Solution: Use a Dean-Stark apparatus when using a solvent like toluene to azeotropically remove water.[1] Alternatively, adding a dehydrating agent such as molecular sieves can be effective.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. An insufficient amount of catalyst will result in a slow and incomplete reaction, while an overly aggressive catalyst can lead to side reactions.

    • Solution: For acid-catalyzed acetalization, common catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid, and Lewis acids.[1][2] Heterogeneous catalysts like Amberlyst-15 or zeolites can also be effective and are easily removed by filtration.[3] Titrate the catalyst loading to find the optimal concentration for your specific substrates.

  • Decomposition of Starting Materials or Product: Some aldehydes, ketones, or diols can be sensitive to strongly acidic conditions or high temperatures, leading to decomposition.

    • Solution: Employ milder reaction conditions, such as a lower temperature or a less acidic catalyst.[4] For sensitive substrates, consider using catalysts like cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) or zirconium tetrachloride (ZrCl₄).[4]

  • Loss During Workup and Purification: The product may be lost during extraction if it has some water solubility, or during purification if it is volatile or decomposes on the stationary phase.[5][6]

    • Solution: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.[5] If the product is acid-sensitive, neutralize the silica gel with triethylamine before column chromatography.[4] For volatile products, use care during solvent removal.[5]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing significant byproducts alongside the 1,3-dioxane. How can I improve the selectivity?

A: The formation of side products is a common challenge. Identifying the side products is the first step to mitigating their formation.

  • Isomerization to 1,3-Dioxolane: If the starting 1,3-diol has a vicinal hydroxyl group, isomerization to the thermodynamically more stable five-membered 1,3-dioxolane ring can occur, especially under acidic conditions.[7]

    • Solution: Use milder reaction conditions and shorter reaction times. The choice of catalyst can also influence this side reaction; screen different acid catalysts to find one that favors the formation of the 1,3-dioxane.

  • Polymerization: Aldehydes, particularly formaldehyde, can polymerize under acidic conditions. Alkenes used in the Prins reaction can also be prone to polymerization.[4]

    • Solution: Control the reaction temperature carefully, as higher temperatures can promote polymerization. Add the aldehyde slowly to the reaction mixture. Using a milder catalyst can also help to suppress polymerization.[4]

  • Formation of Allylic Alcohols (in Prins Reaction): When water is absent in the Prins reaction, the intermediate carbocation can lose a proton to form an allylic alcohol instead of reacting with another equivalent of the aldehyde to form the dioxane.[2]

    • Solution: To favor the formation of the 1,3-dioxane via the Prins reaction, use an excess of the aldehyde and maintain a low reaction temperature (typically below 70°C).[2][8]

Issue 3: Poor Stereoselectivity

Q: I am obtaining a mixture of cis and trans isomers of my substituted 1,3-dioxane. How can I control the stereochemical outcome?

A: The stereochemistry of substituted 1,3-dioxanes is a critical aspect, especially in the context of drug development. The ratio of cis to trans isomers is influenced by both thermodynamic and kinetic factors.

  • Thermodynamic vs. Kinetic Control: The observed isomer ratio can depend on whether the reaction is under thermodynamic or kinetic control. The chair-like conformation of the 1,3-dioxane ring generally favors equatorial positioning of bulky substituents to minimize steric hindrance.[7]

    • Solution: To achieve the thermodynamically more stable product, you can equilibrate the mixture of isomers by treating it with an acid catalyst.[9] The ratio of isomers at equilibrium can be determined by GC-MS or NMR spectroscopy.[9] For kinetic control, carefully select your reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the diastereoselectivity of the reaction.

    • Solution: Systematic screening of different acid catalysts and solvents is recommended. For instance, in certain acetalizations, using saturated aqueous solutions of inorganic salts like CaCl₂ with an acid catalyst has been shown to afford high trans selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted 1,3-dioxanes?

A1: The two most prevalent methods are:

  • Acetalization/Ketalization: This involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or a ketone.[1] The reaction is typically driven to completion by the removal of water.[1]

  • Prins Reaction: This is an electrophilic addition of an aldehyde or ketone to an alkene.[2] The reaction conditions can be tuned to favor the formation of a 1,3-dioxane.[2]

Q2: How can I purify my substituted 1,3-dioxane?

A2: Purification is typically achieved through standard laboratory techniques:

  • Column Chromatography: This is the most common method. However, if the 1,3-dioxane is acid-sensitive, the silica gel should be neutralized with a base like triethylamine.[4]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

Q3: How do I confirm the structure and stereochemistry of my synthesized 1,3-dioxane?

A3: A combination of spectroscopic techniques is used:

  • NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons on the dioxane ring can provide information about the substitution pattern and the relative stereochemistry (cis/trans).[10][11][12][13] For example, the coupling constants between protons at C4/C6 and C5 can help determine their relative orientation.

  • Mass Spectrometry (MS): GC-MS is often used to determine the molecular weight and fragmentation pattern of the product, which aids in its identification.[9] It can also be used to determine the ratio of diastereomers.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the C-O-C acetal linkages (typically in the 1100-1200 cm⁻¹ region) and the absence of the starting carbonyl (C=O) and hydroxyl (O-H) groups.[11]

Q4: Under what conditions are 1,3-dioxanes stable and unstable?

A4: 1,3-dioxanes are generally stable under basic, reductive, and oxidative conditions.[7] They are, however, labile to acidic conditions and will hydrolyze back to the corresponding 1,3-diol and carbonyl compound.[7] This lability in acid is the basis for their use as protecting groups.[1]

Data Presentation

Table 1: Comparison of Catalysts for Acetalization Reactions

CatalystSubstratesReaction ConditionsYield (%)Reference
Montmorillonite K-10Salicylaldehyde, various diolsDean-Stark, Toluene40-95[14]
Amberlyst-15Glycerol, Acetone70°C, 40 min>90 (conversion)[15]
Zeolite HBetaGlycerol, Acetone70°C, 40 min>90 (conversion)[15]
p-Toluenesulfonic acidGeneral aldehydes/ketones, 1,3-diolsToluene, refluxVaries[1]
Niobium(V) chlorideHomoallylic alcohols, aldehydesCH₂Cl₂, rtHigh[8]

Note: Yields and conversion rates are highly substrate-dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Acetalization

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 1,3-diol (1.0 equiv), the aldehyde or ketone (1.1 equiv), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equiv).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: General Procedure for the Prins Reaction to Synthesize a 4-Phenyl-1,3-dioxane

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add styrene (1.0 equiv) and a solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

  • Reagent Addition: Add paraformaldehyde (2.2 equiv) and a catalytic amount of a strong acid (e.g., sulfuric acid) to the cooled solution.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., 0-10°C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench by pouring the mixture into a cold, saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine 1,3-diol, aldehyde/ketone, and solvent B Add acid catalyst A->B C Heat to reflux with water removal (Dean-Stark) B->C D Monitor by TLC C->D E Cool and quench with NaHCO3 D->E Reaction complete F Extract with organic solvent E->F G Dry and concentrate F->G H Column chromatography or distillation G->H I Characterize by NMR, MS, IR H->I

Caption: Experimental workflow for the synthesis of substituted 1,3-dioxanes.

troubleshooting_workflow cluster_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting Start Low Yield or Side Products Q1 Is the reaction going to completion? Start->Q1 Q2 What are the main side products? Start->Q2 A1_yes Check workup and purification steps Q1->A1_yes Yes A1_no Increase catalyst loading or improve water removal Q1->A1_no No A2_isomer Isomerization to 1,3-dioxolane? -> Use milder conditions Q2->A2_isomer A2_polymer Polymerization? -> Lower temperature, add aldehyde slowly Q2->A2_polymer A2_alcohol Allylic alcohol (Prins)? -> Use excess aldehyde, low temp Q2->A2_alcohol

Caption: Troubleshooting decision tree for 1,3-dioxane synthesis.

prins_mechanism cluster_reactants Reactants cluster_products Products Alkene Alkene Protonation Protonation of Aldehyde Alkene->Protonation Aldehyde1 Aldehyde (HCHO) Aldehyde1->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Electrophilic Attack Dioxane 1,3-Dioxane (Desired Product) Carbocation->Dioxane Attack by Second Aldehyde Allylic_Alcohol Allylic Alcohol (Side Product) Carbocation->Allylic_Alcohol Proton Loss Aldehyde2 Second Aldehyde Molecule Aldehyde2->Dioxane

Caption: Simplified mechanism of the Prins reaction.

References

Technical Support Center: Optimizing 2,4-Dimethyl-1,3-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,4-dimethyl-1,3-dioxane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on reaction yield optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the acid-catalyzed reaction of acetaldehyde (or its trimer, paraldehyde) with 1,3-butanediol.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Water Removal: Acetal formation is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, reducing the yield.[1] 2. Inactive or Insufficient Catalyst: The acid catalyst may be old, inactive, or used in an insufficient amount. 3. Incomplete Reaction: The reaction may not have reached equilibrium. 4. Impure Starting Materials: Impurities in acetaldehyde, paraldehyde, or 1,3-butanediol can interfere with the reaction. 5. Suboptimal Temperature: The reaction temperature may be too high, favoring the formation of byproducts, or too low, resulting in a slow reaction rate.1. Use a Dean-Stark apparatus for azeotropic removal of water during the reaction. Alternatively, add activated molecular sieves to the reaction mixture.[1] 2. Use a fresh batch of a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin) or increase the catalyst loading.[1] 3. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time if necessary.[1] 4. Purify the starting materials before use. Acetaldehyde can be distilled, and 1,3-butanediol can be distilled under reduced pressure. 5. Optimize the reaction temperature. Lower temperatures generally favor the formation of 1,3-dioxanes in the Prins reaction.[2]
Presence of Significant Side Products 1. Formation of Unsaturated Alcohols: At higher temperatures, the carbocation intermediate in the Prins reaction can undergo elimination to form allylic alcohols.[2] 2. Formation of 1,3-Diols: In the presence of water, the intermediate can be trapped to form a 1,3-diol.[2] 3. Aldol Condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation to form products like crotonaldehyde, which can lead to further byproducts.[3]1. Maintain a lower reaction temperature, typically below 70°C, to favor dioxane formation.[4] 2. Ensure anhydrous reaction conditions by thoroughly drying all glassware and reagents and by effectively removing water as it is formed. 3. Add the acetaldehyde or paraldehyde slowly to the reaction mixture to keep its instantaneous concentration low.
Difficulty in Product Purification 1. Formation of a Stable Emulsion during Workup: The presence of both polar and non-polar components can lead to the formation of emulsions during aqueous washing. 2. Co-distillation of Impurities: Byproducts with boiling points close to that of this compound can be difficult to separate by simple distillation.1. Add a small amount of brine (saturated NaCl solution) to the wash water to help break the emulsion. 2. Use fractional distillation for a more efficient separation of the product from impurities with close boiling points.[5][6][7][8]
Product Decomposition during Distillation 1. Acid-Catalyzed Hydrolysis: Residual acid catalyst can cause the dioxane to hydrolyze back to the starting materials at the high temperatures required for distillation.[9]1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and wash thoroughly to remove all traces of the acid catalyst before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Prins reaction, which involves the acid-catalyzed electrophilic addition of an aldehyde (acetaldehyde) to an alkene or, in this case, the acetalization reaction with a diol (1,3-butanediol).[2]

Q2: Which catalysts are most effective for this synthesis?

A2: A variety of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and acidic ion-exchange resins. The choice of catalyst can influence reaction rate and selectivity.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: The synthesis typically involves the reaction of acetaldehyde or its trimer, paraldehyde, with 1,3-butanediol.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) if the starting materials and product have different Rf values, or more quantitatively by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

Q5: What are the expected boiling points of the starting materials and the product?

A5:

  • Acetaldehyde: ~21°C

  • 1,3-Butanediol: ~207.5°C

  • This compound: The boiling point will vary with pressure, but it is expected to be in the range of 130-140°C at atmospheric pressure.

Q6: What are the major byproducts to look out for?

A6: Potential byproducts include unsaturated alcohols (from elimination), 1,3-diols (from reaction with water), and products from the self-condensation of acetaldehyde, such as crotonaldehyde.

Experimental Protocols

Synthesis of this compound from Paraldehyde and 1,3-Butanediol

This protocol provides a general procedure. Researchers should optimize the conditions for their specific setup.

Materials:

  • 1,3-Butanediol

  • Paraldehyde

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-butanediol, paraldehyde, and toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC to ensure the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene by simple distillation.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure.[5] Collect the fraction corresponding to the boiling point of the product.

Data Presentation

Parameter Condition Expected Impact on Yield Rationale
Catalyst Strong Acid (e.g., H₂SO₄)Higher reaction rate, potential for more side reactionsStronger acids are more efficient at protonating the carbonyl group but can also promote side reactions like polymerization and elimination.
Mild Acid (e.g., p-TsOH)Moderate reaction rate, generally higher selectivityMilder acids can provide a good balance between reaction rate and selectivity, minimizing unwanted byproducts.
Heterogeneous (e.g., Acidic Resin)Easier catalyst removal, potentially slower reaction rateSolid acid catalysts simplify purification but may have lower activity due to mass transfer limitations.
Temperature Low (< 70°C)Favors dioxane formationLower temperatures suppress the elimination side reaction that leads to unsaturated alcohols.[2][4]
High (> 70°C)Increased formation of byproductsHigher temperatures provide more energy for competing reaction pathways, such as the formation of 1,3-diols or allylic alcohols.[4]
Reactant Ratio Excess Acetaldehyde/ParaldehydeCan increase the yield of the dioxaneAccording to Le Chatelier's principle, using an excess of one reactant can drive the equilibrium towards the product.
Water Removal Continuous (e.g., Dean-Stark)High yieldEffective removal of the water byproduct continuously shifts the reaction equilibrium towards the product side.[1]
NoneLow yieldThe presence of water will lead to a reversible reaction, resulting in a low equilibrium concentration of the desired product.[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Mix Reactants (1,3-Butanediol, Paraldehyde, Toluene) catalyst 2. Add Catalyst (p-TsOH) reactants->catalyst reflux 3. Heat to Reflux (Azeotropic Water Removal) catalyst->reflux monitor 4. Monitor Progress (GC/TLC) reflux->monitor cool 5. Cool to RT monitor->cool neutralize 6. Neutralize (NaHCO3 wash) cool->neutralize wash 7. Wash (Water, Brine) neutralize->wash dry 8. Dry (MgSO4) wash->dry filter 9. Filter dry->filter distill_solvent 10. Remove Solvent (Simple Distillation) filter->distill_solvent distill_product 11. Purify Product (Fractional Distillation) distill_solvent->distill_product product This compound distill_product->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship in Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Suggested Solutions low_yield Low Product Yield water Ineffective Water Removal low_yield->water catalyst Inactive/Insufficient Catalyst low_yield->catalyst incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn impurities Impure Starting Materials low_yield->impurities temperature Suboptimal Temperature low_yield->temperature remove_water Use Dean-Stark / Molecular Sieves water->remove_water Address fresh_catalyst Use Fresh/More Catalyst catalyst->fresh_catalyst Address extend_time Extend Reaction Time incomplete_rxn->extend_time Address purify_reagents Purify Starting Materials impurities->purify_reagents Address optimize_temp Optimize Temperature temperature->optimize_temp Address

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Formation of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dimethyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the acid-catalyzed reaction between acetaldehyde and 1,3-butanediol. This reaction is a specific example of the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene or, in this case, the acid-catalyzed condensation of an aldehyde with a diol to form a cyclic acetal.[1][2]

Q2: What are the typical catalysts used for this reaction?

A2: Both Brønsted and Lewis acids can be used to catalyze the formation of this compound. Commonly used Brønsted acids include p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄). Lewis acids such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃) can also be employed. The choice of catalyst can significantly impact the reaction rate and the formation of side products.

Q3: Why is it necessary to remove water during the synthesis?

A3: The formation of this compound from acetaldehyde and 1,3-butanediol is a reversible equilibrium reaction that produces water as a byproduct. To drive the reaction towards the formation of the desired dioxane product and maximize the yield, it is crucial to remove water as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Q4: What are the major side reactions to be aware of during the synthesis of this compound?

A4: The primary side reactions include the formation of unsaturated alcohols, 1,3-diols, and polymers. The formation of these byproducts is highly dependent on the reaction conditions. For instance, the presence of excess water can favor the formation of 1,3-diols, while anhydrous conditions and higher temperatures can lead to the formation of unsaturated alcohols. Strong acid catalysts and elevated temperatures can also promote the polymerization of acetaldehyde or the alkene intermediates.

Q5: How can the progress of the reaction and the purity of the final product be monitored?

A5: The progress of the reaction can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The identity and purity of the final product, this compound, can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Ineffective water removal.Ensure the Dean-Stark apparatus is functioning correctly and that the chosen solvent forms an azeotrope with water (e.g., toluene).
Insufficient catalyst or inactive catalyst.Increase the catalyst loading incrementally. Ensure the catalyst is fresh and has not been deactivated.
Reaction has not reached equilibrium.Extend the reaction time and monitor the progress by TLC or GC until the starting materials are consumed.
Low reaction temperature.Gradually increase the reaction temperature to ensure a sufficient reaction rate, but avoid excessive heat which can promote side reactions.
Formation of Significant Amounts of Byproducts Presence of water in the reaction mixture.Use anhydrous starting materials and solvents. Ensure efficient water removal throughout the reaction.
High reaction temperature.Maintain the reaction temperature at the lowest effective level to minimize the formation of unsaturated alcohols and polymers.
Inappropriate catalyst or catalyst concentration.Consider using a milder acid catalyst (e.g., p-TSA instead of H₂SO₄) or reducing the catalyst concentration to suppress polymerization.
Product is Contaminated with Starting Materials Incomplete reaction.As mentioned above, extend the reaction time or slightly increase the catalyst loading.
Inefficient purification.Optimize the purification method. Fractional distillation is typically effective. Ensure the distillation column has sufficient theoretical plates for good separation.
Difficulty in Purifying the Product Co-distillation of product and impurities.If boiling points are very close, consider alternative purification methods such as column chromatography on silica gel.
Presence of acidic impurities in the distilled product.Before distillation, wash the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acid catalyst.
Polymerization of Reactants/Products Use of a strong acid catalyst.Opt for a milder catalyst or use a solid acid catalyst that can be easily filtered off after the reaction.
High concentration of reactants.Conduct the reaction at a lower concentration by using more solvent.

Experimental Protocols

Synthesis of this compound

Materials:

  • Acetaldehyde (freshly distilled)

  • 1,3-Butanediol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, distillation apparatus)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 1,3-butanediol (0.1 mol), acetaldehyde (0.12 mol), p-toluenesulfonic acid monohydrate (0.001 mol), and toluene (100 mL).

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected in the trap, or until TLC/GC analysis indicates the complete consumption of the 1,3-butanediol.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Visualizations

Reaction_Pathway Acetaldehyde Acetaldehyde Protonated_Aldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Aldehyde + H⁺ Butanediol 1,3-Butanediol Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + 1,3-Butanediol Carbocation Carbocation Intermediate Hemiacetal->Carbocation - H₂O H2O H₂O Dioxane This compound Carbocation->Dioxane Intramolecular Cyclization H_plus H⁺ Side_Reactions Reactants Acetaldehyde + 1,3-Butanediol Main_Product This compound Reactants->Main_Product Desired Pathway (Low Temp, H₂O Removal) Side_Product1 Unsaturated Alcohols Reactants->Side_Product1 High Temp, Anhydrous Side_Product3 Polymers Reactants->Side_Product3 Strong Acid, High Temp Side_Product2 1,3-Diol (Reversion) Main_Product->Side_Product2 Excess H₂O Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Byproduct Formation? Start->Problem Check_Conditions Check Reaction Conditions: - Temperature - Catalyst - Water Removal Problem->Check_Conditions Yes Success Successful Synthesis Problem->Success No Check_Purity Check Starting Material Purity Check_Conditions->Check_Purity Optimize Optimize Purification: - Distillation - Chromatography Check_Purity->Optimize Optimize->Start Re-run Experiment

References

Technical Support Center: Synthesis of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dimethyl-1,3-dioxane. The focus of this guide is on the critical aspect of water removal during the synthesis, a crucial step for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

The synthesis of this compound is a classic example of an acetal formation reaction. It involves the acid-catalyzed reaction of paraldehyde (a trimer of acetaldehyde) with 1,3-butanediol. The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the desired dioxane product, in accordance with Le Châtelier's principle.

Q2: Why is water removal so critical in this synthesis?

The formation of the acetal, this compound, from paraldehyde and 1,3-butanediol is an equilibrium process that produces water as a byproduct. If water is allowed to accumulate in the reaction mixture, the reverse reaction (hydrolysis of the acetal) will be favored, leading to a low yield of the desired product. Continuous removal of water shifts the equilibrium to the product side, maximizing the yield.

Q3: What are the common methods for removing water during the synthesis?

The most common methods for water removal in the synthesis of this compound and other acetals include:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This is a widely used and effective method where the reaction is carried out in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane). The azeotrope continuously distills out of the reaction mixture, condenses, and is collected in the Dean-Stark trap. The water, being denser than the solvent, separates at the bottom of the trap, while the solvent overflows back into the reaction flask.

  • Use of Drying Agents (Desiccants): Solid drying agents can be added directly to the reaction mixture to sequester the water as it is formed. Common choices include:

    • Molecular Sieves: These are porous aluminosilicates that can selectively adsorb water molecules. 3Å and 4Å molecular sieves are commonly used for this purpose.

    • Anhydrous Salts: Anhydrous calcium sulfate (Drierite) or anhydrous magnesium sulfate can also be used, although they may be less efficient than molecular sieves for this specific application.

  • Chemical Water Scavengers: Reagents that react chemically with water can also be employed. For example, orthoesters like triethyl orthoformate can react with water to form an ester and an alcohol, effectively removing it from the reaction.

Q4: How do I choose the most suitable water removal method for my experiment?

The choice of water removal method depends on several factors, including the scale of the reaction, the boiling points of the reactants and the solvent, and the desired purity of the product.

  • Dean-Stark apparatus is generally preferred for larger-scale reactions where a solvent that forms a suitable azeotrope with water can be used. It allows for the continuous and efficient removal of water.

  • Molecular sieves are a good option for smaller-scale reactions or when the use of an azeotroping solvent is not desirable. They are easy to handle but must be properly activated before use to ensure their water-adsorbing capacity.

  • Chemical water scavengers can be effective but may introduce byproducts that need to be removed during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on problems related to water removal.

Issue Possible Cause Solution
Low or no yield of this compound 1. Incomplete water removal. 2. Inactive catalyst. 3. Impure starting materials (e.g., wet 1,3-butanediol or paraldehyde).1. Ensure your water removal method is functioning correctly (see specific troubleshooting for Dean-Stark and molecular sieves below). 2. Use a fresh or properly stored acid catalyst (e.g., p-toluenesulfonic acid). 3. Purify and dry your starting materials before the reaction.
Reaction stalls or does not go to completion 1. Equilibrium has been reached due to insufficient water removal. 2. Catalyst has been neutralized or has degraded.1. Improve the efficiency of your water removal setup. If using a Dean-Stark, ensure a good reflux rate. If using molecular sieves, add a fresh, activated batch. 2. Add a small additional amount of the acid catalyst.
Formation of side products 1. Presence of excess water leading to side reactions. 2. High reaction temperatures causing decomposition.1. Ensure efficient and continuous water removal throughout the reaction. 2. Optimize the reaction temperature. If using a Dean-Stark, choose a solvent with an appropriate boiling point for the azeotrope.
Difficulty in purifying the product 1. Presence of unreacted starting materials. 2. Contamination with byproducts from the water removal method (e.g., from chemical scavengers).1. Ensure the reaction has gone to completion by monitoring with techniques like TLC or GC. 2. Choose a water removal method that minimizes the introduction of impurities. If using chemical scavengers, be prepared for an appropriate workup procedure to remove the byproducts.
Specific Troubleshooting for Water Removal Techniques
Issue Possible Cause Solution
No water collecting in the trap 1. The reaction has not started. 2. The solvent does not form an azeotrope with water at the reaction temperature. 3. Leaks in the glassware setup.1. Ensure the reaction mixture is at the reflux temperature of the solvent. 2. Use a suitable azeotroping solvent like toluene or benzene. 3. Check all joints and connections for a proper seal. Use appropriate grease if necessary.
Water is co-distilling but not separating in the trap 1. The solvent has a density close to or greater than water. 2. Insufficient cooling in the condenser.1. Use a Dean-Stark trap designed for solvents denser than water if applicable, or switch to a less dense solvent. 2. Ensure a steady and adequate flow of cold water through the condenser.
Issue Possible Cause Solution
Low yield despite using molecular sieves 1. Molecular sieves were not activated before use. 2. Incorrect pore size of the molecular sieves. 3. Insufficient amount of molecular sieves used.1. Activate the molecular sieves by heating them in a furnace at a high temperature (e.g., 300-350 °C) under vacuum or a stream of inert gas before use. 2. Use 3Å or 4Å molecular sieves for efficient water adsorption while excluding most organic molecules. 3. Use a sufficient amount of molecular sieves (a general rule of thumb is 1-2 g per 10 mL of solvent).
Reaction is slow or stops The acidic nature of some molecular sieves might be an issue, or they can sometimes absorb the catalyst.Consider adding the molecular sieves in a Soxhlet extractor connected to the reaction flask to prevent direct contact with the reaction mixture while still removing water from the vapor phase.

Data Presentation

The following table summarizes a hypothetical quantitative comparison of different water removal methods for the synthesis of this compound. The data illustrates the impact of efficient water removal on the reaction yield.

Water Removal MethodReaction Time (hours)Yield of this compound (%)Purity by GC (%)
None 8< 10Low
Anhydrous MgSO₄ 845~90
3Å Molecular Sieves (in flask) 675>95
4Å Molecular Sieves (in flask) 672>95
Dean-Stark (Toluene) 485>98
Triethyl Orthoformate 580~97

Note: This data is illustrative and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • Paraldehyde

  • 1,3-Butanediol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (or another suitable azeotroping solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware including a round-bottom flask, Dean-Stark trap, reflux condenser, and distillation apparatus.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 1,3-butanediol and paraldehyde in a 1:1 molar ratio.

  • Add toluene to the flask (approximately 2-3 mL per gram of 1,3-butanediol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1-0.5 mol% relative to the 1,3-butanediol).

  • Assemble the Dean-Stark apparatus and reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue the reflux until no more water collects in the trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts and coupling constants consistent with the structure of this compound.

  • ¹³C NMR (CDCl₃): Peaks corresponding to the different carbon atoms in the molecule.

  • IR (neat): Characteristic C-O stretching frequencies for the acetal functional group.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Paraldehyde, 1,3-Butanediol, Toluene, and p-TSA in Flask B Assemble Dean-Stark Apparatus and Condenser A->B C Heat to Reflux B->C D Azeotropic Removal of Water C->D E Monitor Water Collection D->E F Cool to Room Temperature E->F G Neutralize with NaHCO3(aq) F->G H Wash with Water and Brine G->H I Dry with Anhydrous MgSO4 H->I J Filter Drying Agent I->J K Remove Solvent (Rotovap) J->K L Fractional Distillation K->L M Obtain Pure this compound L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield of This compound q1 Is water being effectively removed? start->q1 q2 Is the catalyst active? q1->q2 Yes sol1 Troubleshoot water removal method: - Check Dean-Stark setup - Activate molecular sieves q1->sol1 No a1_yes Yes a1_no No q3 Are starting materials pure and dry? q2->q3 Yes sol2 Use fresh or new batch of acid catalyst q2->sol2 No a2_yes Yes a2_no No sol3 Purify and dry starting materials q3->sol3 No sol4 Consider other reaction parameters: - Temperature - Reaction time q3->sol4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Technical Support Center: Stereoselective Reactions with 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the stereoselectivity of reactions involving 2,4-Dimethyl-1,3-dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in stereoselective synthesis?

This compound is a cyclic acetal that can be formed from the reaction of a carbonyl compound with 2,4-pentanediol. In stereochemistry, it is often used as a chiral auxiliary.[1] A chiral auxiliary is a group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions.[1] The inherent chirality of the dioxane, derived from the chiral diol, can effectively bias the facial selectivity of reactions on an attached substrate, leading to high diastereoselectivity. It is also widely used as a protecting group for carbonyls and 1,3-diols, as it is stable under basic, oxidative, or reductive conditions but can be cleaved by acids.[2]

Q2: What are the primary factors that control stereoselectivity in reactions with this compound?

Several factors can significantly influence the stereochemical outcome:

  • Lewis Acids: The choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is critical as it coordinates with the oxygen atoms of the dioxane, influencing the transition state geometry and, therefore, stereocontrol.[3]

  • Solvent: The polarity of the solvent can affect the stability of the transition state and the effectiveness of the chiral induction.[3] Screening solvents like dichloromethane, toluene, or acetonitrile is recommended.[3]

  • Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.[3]

  • Substrate Structure: The steric and electronic properties of the reactants, including any bulky substituents, can create a steric bias that favors the formation of one diastereomer.[3]

Q3: How does the ring conformation of this compound influence reactions?

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize torsional strain.[2] The substituents on the ring (the methyl groups at C4 and any substituent at C2) will occupy either axial or equatorial positions. Due to more significant 1,3-diaxial interactions in the dioxane ring compared to cyclohexane, substituents at the C2 position have a strong preference for the equatorial position to enhance thermodynamic stability.[2] This defined conformational preference helps create a predictable steric environment, which is key to directing the approach of incoming reagents from the less hindered face of the molecule.

Troubleshooting Guides

Problem 1: Low diastereoselectivity is observed during the formation of the this compound acetal.

This issue often arises from suboptimal reaction conditions that do not sufficiently differentiate between the diastereomeric transition states.

Solutions:

  • Optimize the Lewis Acid: The choice of Lewis acid can dramatically impact the diastereomeric ratio.[3] It is advisable to screen a variety of Lewis acids to find the best one for a specific substrate.[3]

  • Lower the Reaction Temperature: Reducing the temperature can enhance selectivity. A common starting point is -78 °C.[3]

  • Screen Solvents: The polarity of the solvent can influence the reaction's stereochemical course.[3] Test a range of anhydrous solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dichloromethane).[3]

  • Check Purity of Reagents: Ensure all starting materials, especially the aldehyde/ketone and the diol, are of high purity, as impurities can interfere with the reaction.[3]

Problem 2: Poor stereoselectivity in a nucleophilic ring-cleavage reaction of a this compound acetal.

Achieving high stereoselectivity in ring-opening reactions depends on effective differentiation of the two acetal C-O bonds and controlling the trajectory of the incoming nucleophile.

Solutions:

  • Vary the Nucleophile: The structure of the nucleophile plays a role in selectivity. For instance, in reactions with silyl enol ethers or allylic silanes, their steric bulk can affect the outcome.[4]

  • Modify the Chiral Catalyst System: For enantioselective processes mediated by a chiral catalyst, the choice of the catalyst and any associated ligands is paramount.[4] For example, different N-sulfonyl groups on oxazaborolidinone catalysts can lead to different levels of enantioselectivity.[4][5]

  • Adjust Stoichiometry: The stoichiometry of the Lewis acid or catalyst can be crucial. While higher catalyst loading may speed up the reaction, it can sometimes decrease selectivity.[3]

Data Presentation

Table 1: Influence of Lewis Acid on the Diastereoselective Reduction of a Ketal Derived from 2,4-Pentanediol.

EntryKetone SubstrateReagentDiastereomeric Excess (% d.e.)Reference
1Aryl-alkyl ketonesLiAlH₄/AlCl₃78-96%[6]
2Dialkyl ketonesLiAlH₄/AlCl₃78-96%[6]
3Alkynyl-alkyl ketonesLiAlH₄/AlCl₃80-98%[6]
4Saturated KetalsLiAlH₄/AlCl₃28-77%[6]

Note: Data represents reductions of ketals derived from 2,4-pentanediol, a precursor to the this compound system.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Acetalization

This protocol describes a general method for the formation of a 1,3-dioxane from an aldehyde and a 1,3-diol.

  • To a solution of the 1,3-diol (1.0 equivalent) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon) at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise.[3]

  • Stir the resulting mixture for 15 minutes at -78 °C.[3]

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.[3]

  • Stir the reaction at -78 °C and monitor its progress using thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]

  • Allow the mixture to warm to room temperature, then separate the organic layer.[3]

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).[3]

  • Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-dioxane.[3]

Protocol 2: General Procedure for TMSOTf-Catalyzed Prins Cyclization

This protocol outlines the formation of a 1,3-dioxane via a Prins cyclization between a homoallylic alcohol and an aldehyde.

  • To a solution containing the homoallylic alcohol (1.0 equivalent) and the aldehyde (1.2 equivalents) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, cool the mixture to -78 °C.[3]

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents) dropwise.[3]

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.[3]

  • Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.[3]

  • Warm the mixture to room temperature and extract with dichloromethane (3 x 15 mL).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Visualizations

Caption: Troubleshooting workflow for low stereoselectivity.

Factors_Influencing_Stereoselectivity outcome Stereoselectivity (d.r. or e.e.) temp Reaction Temperature temp->outcome solvent Solvent Polarity solvent->outcome lewis_acid Lewis Acid Choice & Stoichiometry lewis_acid->outcome substrate Substrate Sterics & Electronics substrate->outcome

Caption: Key factors influencing reaction stereoselectivity.

References

Troubleshooting low yields in 1,3-dioxane formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-dioxane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the formation of 1,3-dioxanes, with a focus on troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dioxane formation reaction is resulting in a low yield. What are the most common causes?

A1: Low yields in 1,3-dioxane synthesis are frequently due to the reversible nature of the acetalization reaction. The formation of a 1,3-dioxane from a carbonyl compound and a 1,3-diol is an equilibrium process that produces water as a byproduct.[1] If water is not effectively removed from the reaction mixture, the equilibrium will not favor the product, leading to low yields. Other common causes include catalyst deactivation, improper reaction conditions (temperature, time), and the presence of side reactions.

Q2: How can I effectively remove water from my reaction to improve the yield?

A2: There are two primary methods for water removal in 1,3-dioxane formation:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This is a standard and highly effective method.[1] The reaction is typically run in a solvent that forms an azeotrope with water, such as toluene or benzene. As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap. Upon cooling, the water separates from the less dense organic solvent and is collected, while the solvent returns to the reaction flask, thus driving the equilibrium towards the product.

  • Use of Dehydrating Agents: Molecular sieves (typically 3Å or 4Å) are commonly used to sequester water as it is formed.[1] It is crucial to use activated molecular sieves to ensure they are not already saturated with atmospheric moisture. Another option is the use of orthoesters, such as trimethyl orthoformate, which react with water to form an ester and an alcohol.[2]

Q3: What type of catalyst is best for 1,3-dioxane formation and how much should I use?

A3: Brønsted or Lewis acids are typically used to catalyze 1,3-dioxane formation.[1][2] p-Toluenesulfonic acid (p-TSA) is a very common and effective Brønsted acid catalyst.[1] Other options include sulfuric acid and solid acid catalysts like acidic resins (e.g., Amberlyst-15), which can simplify workup as they can be filtered off.[2] Typically, a catalytic amount of acid is sufficient, ranging from 0.1 to 5 mol%. It is important to perform a catalyst loading optimization for your specific substrate to find the ideal balance between reaction rate and potential side reactions.

Q4: I am observing unexpected side products in my reaction mixture. What could they be?

A4: Depending on your starting materials and reaction conditions, several side products can form. If you are using an alkene as a starting material in a Prins reaction to form the 1,3-dioxane, you may also obtain allylic alcohols or 1,3-diols.[3][4][5] The product distribution in a Prins reaction is highly dependent on the reaction conditions, such as temperature and the stoichiometry of the reactants.[4][5][6] With sensitive substrates, you might also observe byproducts from decomposition or rearrangement reactions. Analysis by GC-MS can help in the identification of these impurities.[7]

Q5: My starting carbonyl compound is a solid and has low solubility in non-polar solvents like toluene. How can I address this?

A5: Low solubility of starting materials can significantly hinder the reaction rate. Here are a few strategies to overcome this:

  • Use a co-solvent: Adding a small amount of a more polar, inert solvent in which your starting material is soluble can help. However, ensure this co-solvent does not interfere with the azeotropic removal of water.

  • Gradual addition: The solid reactant can be added portion-wise to the reaction mixture as it is consumed.

  • Higher reaction temperature: Increasing the temperature can improve the solubility of your starting material. However, this must be balanced with the potential for increased side reactions or decomposition.

  • Alternative solvent systems: Explore different solvent systems. For some reactions, more polar aprotic solvents have been used, though this may require a different water removal strategy than azeotropic distillation.[8]

Data Presentation

The yield of 1,3-dioxane is highly dependent on the choice of catalyst, solvent, and water removal method. The following tables provide a summary of yields obtained under different experimental conditions for the synthesis of various 1,3-dioxanes.

Table 1: Effect of Catalyst on 1,3-Dioxane Yield

Carbonyl Compound1,3-DiolCatalyst (mol%)SolventWater RemovalYield (%)
Benzaldehyde1,3-Propanediolp-TSA (1)TolueneDean-Stark>95
Cyclohexanone1,3-PropanediolAmberlyst-15TolueneDean-Stark~90
Acetophenone1,3-PropanediolSc(OTf)₃ (0.1)DichloromethaneTrimethyl orthoformate91
Heptanal1,3-PropanediolAminopropylated Silica GelMethanolTrimethyl orthoformate92

Table 2: Comparison of Water Removal Methods

Carbonyl Compound1,3-DiolCatalystSolventWater Removal MethodYield (%)
Various aldehydes/ketones1,3-Propanediolp-TSATolueneDean-StarkHigh
Various aldehydes/ketones1,3-Propanediolp-TSADichloromethane4Å Molecular SievesGood to Excellent
Various aldehydes/ketones1,3-Propanediolp-TSABenzeneTriethyl orthoformateHigh

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dioxane Synthesis using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add the carbonyl compound (1.0 eq), the 1,3-diol (1.1-1.5 eq), a suitable solvent (e.g., toluene, to about half-fill the flask), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux. The solvent-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected or no more water is observed to be forming.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Protocol 2: 1,3-Dioxane Synthesis using Molecular Sieves

  • Reagents: To a dry round-bottom flask, add the carbonyl compound (1.0 eq), the 1,3-diol (1.1-1.5 eq), an anhydrous solvent (e.g., dichloromethane), and activated 4Å molecular sieves (approximately 1-2 g per 10 mL of solvent).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product as needed.

Mandatory Visualization

reaction_mechanism carbonyl Aldehyde/Ketone protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl + H+ diol 1,3-Diol catalyst H+ (Acid Catalyst) hemiacetal Hemiacetal protonated_carbonyl->hemiacetal + 1,3-Diol protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ oxocarbenium Oxocarbenium Ion protonated_hemiacetal->oxocarbenium - H₂O dioxane 1,3-Dioxane oxocarbenium->dioxane Intramolecular cyclization dioxane->dioxane water H₂O troubleshooting_workflow decision decision solution solution start Low Yield of 1,3-Dioxane check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active? check_water->check_catalyst Yes improve_water_removal Improve water removal: - Check Dean-Stark setup - Use activated molecular sieves - Add orthoformate check_water->improve_water_removal No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_catalyst Optimize catalyst: - Increase catalyst loading - Use a different acid catalyst check_catalyst->change_catalyst No check_sm Are starting materials pure and soluble? check_conditions->check_sm Yes optimize_conditions Optimize conditions: - Adjust temperature - Increase reaction time check_conditions->optimize_conditions No side_reactions Are there significant side reactions? check_sm->side_reactions Yes address_sm_issues Address SM issues: - Purify starting materials - Use a co-solvent for solubility check_sm->address_sm_issues No minimize_side_reactions Minimize side reactions: - Adjust temperature - Change stoichiometry side_reactions->minimize_side_reactions Yes yield_improved Yield Improved side_reactions->yield_improved No improve_water_removal->yield_improved change_catalyst->yield_improved optimize_conditions->yield_improved address_sm_issues->yield_improved minimize_side_reactions->yield_improved experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents 1. Prepare Dry Reagents & Glassware setup 2. Assemble Reaction Apparatus (e.g., with Dean-Stark) prep_reagents->setup charge_reagents 3. Charge Reagents & Catalyst setup->charge_reagents run_reaction 4. Heat to Reflux & Monitor Water Collection charge_reagents->run_reaction quench 5. Quench & Neutralize run_reaction->quench extract 6. Aqueous Extraction quench->extract dry 7. Dry Organic Layer extract->dry concentrate 8. Concentrate dry->concentrate purify 9. Purify (Distillation/Chromatography) concentrate->purify analyze 10. Analyze Product (NMR, GC-MS) purify->analyze

References

2,4-Dimethyl-1,3-dioxane storage and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe storage and handling of 2,4-Dimethyl-1,3-dioxane. Please consult this resource to address common issues and ensure safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1] It can cause serious eye irritation.[1][2] Like other ethers, it may form explosive peroxides upon prolonged exposure to air.[3]

Q2: How should this compound be stored?

A2: It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][4][5] Keep it away from heat, sparks, open flames, and hot surfaces.[1][3][6] It is also recommended to store it under an inert atmosphere and protect it from moisture.[3]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents, reducing agents, and halogens.[3][4] It should also be stored away from foodstuff containers.[1][5]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately remove all sources of ignition and ensure adequate ventilation.[1][5] Use non-sparking tools and explosion-proof equipment for cleanup.[1][5] Absorb the spill with an inert material like dry earth, sand, or vermiculite and place it in a suitable, closed container for disposal.[4][7] Prevent the spill from entering drains or waterways.[5][8]

Q5: What personal protective equipment (PPE) is required when handling this chemical?

A5: When handling this compound, it is essential to wear appropriate PPE to prevent exposure. This includes tightly fitting safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile rubber), and flame-retardant, impervious protective clothing.[1][9][10] If working in an area with insufficient ventilation, a NIOSH/MSHA approved respirator should be used.[3][10]

Troubleshooting Guide

Problem Possible Cause Solution
Visible crystal formation in the container. Peroxide formation may have occurred.Do not open or move the container. Peroxides can be explosive. The container should be considered extremely dangerous and should only be handled by professionals for disposal.[3]
Ether-like odor detected in the storage area. Improperly sealed container or a leak.Ensure the container is tightly closed.[1][3][4][5][6][11] Check for any spills or leaks in the storage area and clean them up immediately following proper spill response procedures.
Skin or eye irritation after handling. Direct contact with the chemical.In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[4][6] Seek medical attention if irritation persists.[8][12]

Quantitative Data Summary

ParameterValue/InformationSource
Molecular Formula C6H12O2[2]
Molecular Weight 116.16 g/mol [2]
Flash Point 23.9 °C (75 °F)
Boiling Point 116.5–121 °C
Storage Temperature Store in a cool place. Recommended storage temperature is often indicated on the product label.[1][6]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_ground Ground/Bond Equipment to Prevent Static Discharge prep_setup->prep_ground handle_retrieve Retrieve from Storage prep_ground->handle_retrieve handle_dispense Dispense Using Non-Sparking Tools handle_retrieve->handle_dispense handle_seal Keep Container Tightly Sealed When Not in Use handle_dispense->handle_seal emergency_spill Spill Detected handle_dispense->emergency_spill post_store Return to Designated Cool, Dry Storage handle_seal->post_store post_clean Clean Work Area post_store->post_clean post_dispose Dispose of Waste in Approved Containers post_clean->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash emergency_evacuate Evacuate Area & Remove Ignition Sources emergency_spill->emergency_evacuate emergency_contain Contain Spill with Inert Absorbent emergency_evacuate->emergency_contain emergency_dispose Collect and Dispose of Waste Properly emergency_contain->emergency_dispose

Caption: Safe handling workflow for this compound.

References

Validation & Comparative

A Comparative Guide to 2,4-Dimethyl-1,3-dioxane and Other Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor in achieving high yields and minimizing undesired side reactions. Acetal protecting groups are a cornerstone in the chemist's toolkit for the temporary masking of carbonyl functionalities and diols. This guide provides a comprehensive comparison of 2,4-dimethyl-1,3-dioxane with other commonly employed acetal protecting groups, supported by experimental data to inform synthetic strategy.

Introduction to Acetal Protecting Groups

Acetals are invaluable for protecting aldehydes and ketones from a wide array of non-acidic reagents. Their stability in basic and neutral media, coupled with their lability under acidic conditions, allows for the selective manipulation of other functional groups within a complex molecule. The formation of an acetal involves the acid-catalyzed reaction of a carbonyl group with two equivalents of an alcohol or one equivalent of a diol, resulting in an acyclic or cyclic acetal, respectively.[1][2]

The stability of an acetal is intrinsically linked to its structure. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards hydrolysis than their acyclic counterparts due to favorable entropic factors.[1] The electronic and steric nature of substituents on the acetal ring further modulates this stability.

Comparative Analysis of Acetal Protecting Groups

This guide focuses on the performance of this compound in relation to other widely used acetal protecting groups:

  • 1,3-Dioxolane: A five-membered cyclic acetal.

  • 1,3-Dioxane: A six-membered cyclic acetal.

  • Acetonide (Isopropylidene Ketal): A 1,3-dioxolane derived from acetone, commonly used for 1,2-diols.

  • Benzylidene Acetal: A 1,3-dioxane or 1,3-dioxolane derived from benzaldehyde, frequently used in carbohydrate chemistry.

The stability of these protecting groups is a key consideration and is often evaluated by comparing the rates of acid-catalyzed hydrolysis.

Data Presentation: Relative Rates of Acid-Catalyzed Hydrolysis

The following table summarizes the relative rates of hydrolysis for various cyclic acetals. This data provides a quantitative basis for comparing their stability under acidic conditions.

Acetal Protecting GroupRelative Rate of HydrolysisReference
1,3-Dioxolane (from a ketone)30.6[3]
1,3-Dioxane (from a ketone)1[3]
5,5-Dimethyl-1,3-dioxane (from a ketone)0.033[3]
2-Methyl-1,3-dioxaneSee Note 1[4][5]

Note 1: Kinetic studies on the hydrolysis of 2-methyl-1,3-dioxane indicate it is a reversible, second-order reaction. While a direct relative rate to the other acetals in this table is not available from the searched literature, the data suggests its stability is comparable to or slightly greater than the unsubstituted 1,3-dioxane. The presence of a methyl group at the 2-position can influence the rate of hydrolysis.[4][5] The additional methyl group at the 4-position in this compound is expected to further influence the conformational equilibrium and, consequently, the rate of hydrolysis. Studies on related substituted dioxanes show that stereochemistry can significantly impact hydrolysis rates.[6]

Key Comparisons and Considerations:
  • Ring Size: Six-membered 1,3-dioxanes are generally more stable towards acid-catalyzed hydrolysis than their five-membered 1,3-dioxolane counterparts.[3]

  • Substitution: Alkyl substitution on the dioxane ring, particularly at the 4, 5, and 6 positions, can significantly increase stability. The gem-dimethyl substitution at the 5-position, for instance, dramatically decreases the rate of hydrolysis.[3] This suggests that the methyl groups in this compound contribute to its stability.

  • This compound: This protecting group, formed from a carbonyl compound and 2,4-pentanediol, offers a balance of stability and reactivity. The methyl groups at the 2 and 4 positions influence the conformational preferences of the dioxane ring, which in turn affects the rate of its formation and cleavage.[7]

  • Acetonides: These are readily formed from diols and acetone and are particularly useful for protecting cis-1,2-diols. They are generally more labile to acid than 1,3-dioxanes.

  • Benzylidene Acetals: These are valuable for the protection of 1,2- and 1,3-diols and are frequently employed in carbohydrate chemistry. A key advantage is their potential for regioselective reductive cleavage, yielding a free hydroxyl group and a benzyl ether.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting group strategies. The following are representative protocols for the formation and deprotection of the discussed acetal protecting groups.

Protocol 1: Formation of a this compound Acetal

Reaction: Protection of a ketone as a this compound acetal.

Reagents and Materials:

  • Ketone (1.0 equiv)

  • 2,4-Pentanediol (1.2 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a solution of the ketone in toluene, add 2,4-pentanediol and p-TsOH.

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.[1]

Protocol 2: Deprotection of a this compound Acetal

Reaction: Acid-catalyzed hydrolysis of a this compound acetal.

Reagents and Materials:

  • This compound acetal (1.0 equiv)

  • Aqueous solution of a strong acid (e.g., 1 M HCl)

  • Organic co-solvent (e.g., THF, acetone)

Procedure:

  • Dissolve the this compound acetal in a suitable organic co-solvent.

  • Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[1]

Protocol 3: Formation of a Benzylidene Acetal

Reaction: Protection of a diol with benzaldehyde dimethyl acetal.

Reagents and Materials:

  • Diol (1.0 equiv)

  • Benzaldehyde dimethyl acetal (1.2 equiv)

  • Camphorsulfonic acid (CSA) (0.1 equiv)

  • Anhydrous acetonitrile

Procedure:

  • Dissolve the diol in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal and CSA.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with triethylamine.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and decision-making processes involved in the use of acetal protecting groups.

Acetal_Formation_Deprotection cluster_protection Protection cluster_deprotection Deprotection Carbonyl Carbonyl (Aldehyde/Ketone) H_plus_cat Protonated Carbonyl Carbonyl->H_plus_cat + H+ (cat.) Diol Diol Diol->H_plus_cat + Acetal Acetal Acetal_intermediate Hemiacetal H_plus_cat->Acetal_intermediate + Diol Acetal_intermediate->Acetal - H2O Acetal_deprotect Acetal H_plus_cat_deprotect Protonated Acetal Acetal_deprotect->H_plus_cat_deprotect + H+ (cat.) Carbonyl_deprotect Carbonyl (Aldehyde/Ketone) Diol_deprotect Diol Hemiacetal_deprotect Hemiacetal H_plus_cat_deprotect->Hemiacetal_deprotect + H2O Hemiacetal_deprotect->Carbonyl_deprotect - Diol, -H+

General mechanism of acetal formation and deprotection.

Acetal_Selection_Workflow Start Select Acetal Protecting Group Stability_Need Required Stability? Start->Stability_Need High_Stability High Stability_Need->High_Stability High Moderate_Stability Moderate Stability_Need->Moderate_Stability Moderate/Low Substrate_Type Substrate Type? Diol_1_2 1,2-Diol Substrate_Type->Diol_1_2 Diol Diol_1_3 1,3-Diol Substrate_Type->Diol_1_3 Diol Carbonyl Aldehyde/Ketone Substrate_Type->Carbonyl Carbonyl Select_Dioxane Consider Substituted 1,3-Dioxane (e.g., 2,4-dimethyl) High_Stability->Select_Dioxane Moderate_Stability->Substrate_Type Low_Stability Low Select_Dioxolane Consider 1,3-Dioxolane or Acetonide Diol_1_2->Select_Dioxolane Select_Benzylidene Consider Benzylidene Acetal Diol_1_2->Select_Benzylidene Diol_1_3->Select_Dioxane Diol_1_3->Select_Benzylidene Carbonyl->Select_Dioxolane

Workflow for selecting a suitable acetal protecting group.

Conclusion

The choice of an acetal protecting group is a critical decision in the planning of a synthetic route. While simple 1,3-dioxolanes and 1,3-dioxanes offer a good balance of stability and reactivity, substituted derivatives such as this compound provide enhanced stability that can be advantageous in complex syntheses requiring acidic conditions. The quantitative data on hydrolysis rates, coupled with the detailed experimental protocols, provides a valuable resource for researchers to make informed decisions and optimize their synthetic strategies. The selection should always be guided by the specific requirements of the synthetic target and the reaction conditions to be employed.

References

A Comparative Guide to 2,4-Dimethyl-1,3-dioxane and 2,2-Dimethyl-1,3-dioxane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synthesis, properties, and applications of two isomeric cyclic acetals, providing essential data for informed selection in chemical research and pharmaceutical development.

In the realm of synthetic organic chemistry and drug development, the selection of appropriate reagents and protecting groups is paramount for the successful construction of complex molecular architectures. Among the various heterocyclic systems, 1,3-dioxanes serve as versatile protecting groups for carbonyls and 1,3-diols, and their substituted derivatives offer a range of stabilities and reactivities. This guide provides a detailed comparison of two constitutional isomers: 2,4-Dimethyl-1,3-dioxane and 2,2-Dimethyl-1,3-dioxane, presenting key experimental data to aid researchers in their synthetic strategies.

Physicochemical and Spectroscopic Properties

The positioning of the methyl groups on the 1,3-dioxane ring significantly influences the physical and spectroscopic properties of these isomers. A summary of their key characteristics is presented in Table 1.

PropertyThis compound2,2-Dimethyl-1,3-dioxane
CAS Number 766-20-1[1]695-30-7[2]
Molecular Formula C₆H₁₂O₂[1]C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [1]116.16 g/mol [2]
Boiling Point 118°C[3]Not explicitly found, but related compounds have similar boiling points.
Density 0.94 g/cm³[3]Not explicitly found.
Flash Point 24°C[3]Not explicitly found.
¹H NMR Data available, shows distinct signals for cis and trans isomers.[4]Data available.[2]
¹³C NMR Data available.Data available.[2]
Mass Spectrum Data available.[4]Data available.[2]

Synthesis and Experimental Protocols

Both this compound and 2,2-dimethyl-1,3-dioxane are synthesized via the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. The choice of starting materials dictates the final product.

Synthesis of this compound: This isomer is typically prepared by the reaction of acetaldehyde with 1,3-butanediol in the presence of an acid catalyst. The reaction produces a mixture of cis and trans isomers.

Synthesis of 2,2-Dimethyl-1,3-dioxane: This isomer is synthesized from the reaction of acetone with 1,3-propanediol, also under acidic conditions. A well-known derivative, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), is synthesized from malonic acid and acetone with acetic anhydride and a catalytic amount of sulfuric acid.[5]

A general experimental protocol for the acid-catalyzed synthesis of these 1,3-dioxanes is outlined below. The specific starting materials should be chosen based on the desired product.

General Experimental Protocol for Acetalization

Materials:

  • Aldehyde or Ketone (e.g., acetaldehyde for this compound; acetone for 2,2-dimethyl-1,3-dioxane)

  • 1,3-Diol (e.g., 1,3-butanediol for this compound; 1,3-propanediol for 2,2-dimethyl-1,3-dioxane)

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • To a solution of the 1,3-diol in the anhydrous solvent, add the aldehyde or ketone and a catalytic amount of the acid catalyst.

  • For reactions where water removal is critical to drive the equilibrium, set up the reaction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Synthesis_Workflow cluster_24 Synthesis of this compound cluster_22 Synthesis of 2,2-Dimethyl-1,3-dioxane Acetaldehyde Acetaldehyde Reaction_24 Acid-Catalyzed Acetalization Acetaldehyde->Reaction_24 1,3-Butanediol 1,3-Butanediol 1,3-Butanediol->Reaction_24 Purification_24 Purification (Distillation/Chromatography) Reaction_24->Purification_24 Workup Product_24 This compound (cis/trans mixture) Purification_24->Product_24 Acetone Acetone Reaction_22 Acid-Catalyzed Acetalization Acetone->Reaction_22 1,3-Propanediol 1,3-Propanediol 1,3-Propanediol->Reaction_22 Purification_22 Purification (Distillation/Chromatography) Reaction_22->Purification_22 Workup Product_22 2,2-Dimethyl-1,3-dioxane Purification_22->Product_22

Figure 1. Synthetic pathways for 2,4- and 2,2-Dimethyl-1,3-dioxane.

Reactivity and Stability: A Comparative Overview

The primary utility of 1,3-dioxanes in organic synthesis is as protecting groups for carbonyl compounds and 1,3-diols. Their stability is pH-dependent; they are generally stable to basic and neutral conditions but are cleaved by acids. The substitution pattern on the dioxane ring plays a crucial role in their stability towards acid-catalyzed hydrolysis.

2,2-Dimethyl-1,3-dioxane: The gem-dimethyl group at the C2 position provides steric hindrance, which can influence the rate of hydrolysis. In general, six-membered 1,3-dioxanes are thermodynamically more stable than their five-membered 1,3-dioxolane counterparts.[6]

This compound: The presence of a methyl group at the C4 position, in addition to the one at C2, introduces further steric and stereoelectronic effects. The cis and trans isomers of this compound will exhibit different stabilities and reactivities. Conformational analysis indicates that, like cyclohexanes, 1,3-dioxanes adopt a chair conformation.[7] Substituents at C2, C4, and C6 can adopt either axial or equatorial positions, with equatorial substitution generally being more stable. The relative stability of the cis and trans isomers of this compound will depend on the energetic preference of the methyl groups for the equatorial position.

Stability_Logic Protecting_Group 1,3-Dioxane as Protecting Group Basic_Neutral Basic or Neutral Conditions Protecting_Group->Basic_Neutral exposed to Acidic Acidic Conditions Protecting_Group->Acidic exposed to Stable Stable Basic_Neutral->Stable Cleaved Cleaved (Deprotection) Acidic->Cleaved Factors Factors Influencing Acid Stability Acidic->Factors Steric_Hindrance Steric Hindrance at C2, C4, C5, C6 Factors->Steric_Hindrance Stereoelectronic_Effects Stereoelectronic Effects Factors->Stereoelectronic_Effects

Figure 2. Logical relationship of 1,3-dioxane stability as a protecting group.

Applications in Research and Drug Development

Both isomers can be employed as protecting groups for aldehydes/ketones or 1,3-diols during multi-step syntheses. The choice between them would depend on the specific requirements of the synthetic route, such as the desired stability towards certain acidic conditions and the stereochemical environment of the substrate.

2,2-Dimethyl-1,3-dioxane and its derivatives are widely used. For instance, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis due to the high acidity of its methylene protons, making it a valuable building block for various heterocyclic compounds and natural products.[5]

This compound , being a chiral molecule (as a mixture of diastereomers), can be useful in stereoselective synthesis. The different spatial arrangements of the cis and trans isomers could be exploited to influence the stereochemical outcome of reactions on a molecule to which it is attached. It has also been identified as a natural product.[3]

Conclusion

This compound and 2,2-Dimethyl-1,3-dioxane, while constitutionally isomeric, present distinct profiles for the synthetic chemist. The choice between these two compounds will be dictated by the specific synthetic challenge at hand. 2,2-Dimethyl-1,3-dioxane is a more common and well-characterized protecting group, with its dione derivative, Meldrum's acid, being a particularly valuable synthetic intermediate. This compound offers the potential for diastereomeric differentiation and may be selected for applications where the stereochemistry of the protecting group itself can be leveraged. Researchers and drug development professionals should consider the subtle yet significant differences in their synthesis, stability, and potential stereochemical implications when designing complex synthetic routes.

References

Validating the Structure of 2,4-Dimethyl-1,3-dioxane: A Comparative Guide to 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, it is possible to determine the connectivity of atoms and the stereochemistry of a molecule. For 2,4-dimethyl-1,3-dioxane, NMR is instrumental in distinguishing between the cis and trans isomers, which differ in the relative orientation of the methyl groups at the C2 and C4 positions.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and proton-proton coupling constants (J) in Hertz (Hz) for the cis and trans isomers of this compound. These predictions are based on data from structurally similar 2,4-disubstituted-1,3-dioxanes and general principles of NMR spectroscopy. The numbering convention for the dioxane ring is as follows: the oxygen atoms are at positions 1 and 3, and the carbons are numbered sequentially from C2 to C6.

Table 1: Predicted ¹H NMR Data for cis- and trans-2,4-Dimethyl-1,3-dioxane

Proton Assignment cis-Isomer (Predicted) trans-Isomer (Predicted) Expected Multiplicity
H-2~4.7 q~4.8 qQuartet (q)
H-4~4.0 m~3.8 mMultiplet (m)
H-5a (axial)~1.3 m~1.4 mMultiplet (m)
H-5e (equatorial)~1.8 m~1.9 mMultiplet (m)
H-6a (axial)~3.6 t~3.5 tTriplet (t)
H-6e (equatorial)~4.1 m~4.2 mMultiplet (m)
2-CH₃~1.2 d~1.3 dDoublet (d)
4-CH₃~1.1 d~1.2 dDoublet (d)

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. Coupling constants are expected to differ between the isomers, particularly for the protons on the dioxane ring, reflecting their different dihedral angles.

Table 2: Predicted ¹³C NMR Data for cis- and trans-2,4-Dimethyl-1,3-dioxane

Carbon Assignment cis-Isomer (Predicted) trans-Isomer (Predicted)
C-2~98~100
C-4~70~68
C-5~35~36
C-6~65~64
2-CH₃~21~22
4-CH₃~20~21

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural validation.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds between scans is typically sufficient for qualitative analysis.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width covering the expected carbon chemical shift range (e.g., 0-150 ppm), and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, other techniques can offer complementary or alternative approaches for differentiating stereoisomers.

Table 3: Comparison of Analytical Techniques for Stereoisomer Analysis

Technique Principle Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Relatively low sensitivity compared to mass spectrometry. Requires higher sample concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.High sensitivity and can provide molecular weight and fragmentation patterns. Can separate isomers with different boiling points.[1][2]May not differentiate stereoisomers unless a chiral GC column is used. Fragmentation patterns of stereoisomers are often identical.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separates enantiomers and diastereomers using a chiral stationary phase.Directly separates stereoisomers, allowing for their quantification.[3][4]Requires method development to find a suitable chiral stationary phase and mobile phase. Can be more time-consuming than GC-MS.

Workflow for Structure Validation

The following diagram illustrates a logical workflow for the structural validation of this compound, integrating NMR and complementary techniques.

G Workflow for Structural Validation of this compound cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Stereoisomer Separation and Identification Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Purity Purity Assessment GCMS->Purity Chiral_Sep Chiral Separation (GC or HPLC) Purity->Chiral_Sep NMR_Analysis 1H and 13C NMR Spectroscopy Chiral_Sep->NMR_Analysis Structure_Validation Structure and Stereochemistry Confirmed NMR_Analysis->Structure_Validation

Caption: Logical workflow for the synthesis, purification, and structural validation of this compound stereoisomers.

References

A Comparative Guide to Analytical Standards and Reference Spectra of 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and identification of chemical compounds. This guide provides a comprehensive comparison of commercially available analytical standards for 2,4-dimethyl-1,3-dioxane (CAS No. 766-20-1), a heterocyclic organic compound. Furthermore, it compiles essential reference spectral data to aid in its characterization.

Comparison of Commercially Available Analytical Standards

The selection of a suitable analytical standard is a critical first step in any quantitative analysis. The following table summarizes the product specifications for this compound from prominent chemical suppliers.

SupplierProduct NumberStated Purity/SpecificationAnalytical Data Provided
Tokyo Chemical Industry (TCI) D0708>98.0% (GC)Yes, including NMR to confirm structure.[1]
Sigma-Aldrich (AldrichCPR) S346918Sold "as-is"No analytical data provided. Buyer assumes responsibility for confirming identity and purity.[2][3]
Santa Cruz Biotechnology (SCBT) sc-255057Lot-specificCertificate of Analysis (CoA) available upon request, typically includes identity confirmation.[4]

Key Considerations for Standard Selection:

  • Tokyo Chemical Industry (TCI) provides a high-purity standard with a guaranteed minimum purity determined by Gas Chromatography (GC). The availability of Nuclear Magnetic Resonance (NMR) data for structural confirmation offers a high degree of confidence in the product's identity.

  • Sigma-Aldrich's AldrichCPR offering is positioned for early-stage research where a well-characterized standard may not be essential. The absence of analytical data necessitates that the end-user performs their own quality control to determine the purity and confirm the identity of the material.

  • Santa Cruz Biotechnology (SCBT) offers a product with lot-specific purity. While a Certificate of Analysis is available, the purity may vary between batches, requiring researchers to consult the specific CoA for the lot they purchase.

Reference Spectra for this compound

Reference spectra are indispensable for the unequivocal identification of a compound. The following table compiles key spectral data for this compound obtained from public spectral databases.

Spectral TechniqueKey Data Points
Mass Spectrometry (MS) Major Fragments (m/z): 43, 45, 55, 71, 85, 101, 116 (Molecular Ion)
¹H Nuclear Magnetic Resonance (NMR) Approximate Chemical Shifts (δ, ppm): 1.1-1.3 (d, 6H, -CH₃), 1.4-1.8 (m, 2H, -CH₂-), 3.5-4.2 (m, 3H, -O-CH- and -O-CH₂-), 4.6-4.8 (q, 1H, -O-CH(CH₃)-O-)
¹³C Nuclear Magnetic Resonance (NMR) Approximate Chemical Shifts (δ, ppm): 21-23 (-CH₃), 35-37 (-CH₂-), 65-68 (-O-CH₂-), 70-73 (-O-CH-), 98-101 (-O-CH(CH₃)-O-)
Infrared (IR) Spectroscopy Principal Absorption Bands (cm⁻¹): 2970-2850 (C-H stretch), 1460-1440 (C-H bend), 1170-1040 (C-O stretch)

Experimental Protocols

A well-defined analytical method is crucial for obtaining reliable and reproducible results. Below is a typical experimental protocol for the analysis of this compound using Gas Chromatography.

Gas Chromatography (GC) Method for the Analysis of this compound

This method is suitable for determining the purity of this compound and for its quantification in various sample matrices.

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase such as 5% Phenyl Methylpolysiloxane.

2. Reagents and Standards:

  • Carrier Gas: Helium, high purity (99.999%).

  • Fuel Gas: Hydrogen, high purity.

  • Oxidizer: Air, zero grade.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade or equivalent.

  • This compound Analytical Standard: Prepare a stock solution of approximately 1000 µg/mL in the chosen solvent. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

3. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/minute to 200 °C.

    • Final Temperature: 200 °C, hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

  • Detector Temperature: 280 °C

4. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

5. Analysis:

  • Inject the prepared standards and samples into the GC system.

  • Identify the this compound peak based on its retention time, which should be confirmed by running a known standard.

  • Construct a calibration curve by plotting the peak area of the standard injections against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The purity can be calculated by dividing the determined concentration by the nominal concentration of the prepared sample solution.

Visualizing Analytical Workflows and Comparisons

To better illustrate the processes and relationships involved in the analysis of this compound, the following diagrams are provided.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Standard Analytical Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Prepare Sample Solution Sample->Sample_Prep GC_Injection Inject into GC Standard_Prep->GC_Injection Sample_Prep->GC_Injection Data_Acquisition Data Acquisition (FID) GC_Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound.

standard_comparison cluster_tci TCI cluster_sigma Sigma-Aldrich cluster_scbt Santa Cruz Biotechnology TCI_Standard Product: D0708 Purity: >98.0% (GC) Data: NMR Provided Sigma_Standard Product: S346918 Purity: Not Specified Data: None Provided SCBT_Standard Product: sc-255057 Purity: Lot-Specific Data: CoA available Decision Choice of Standard Decision->TCI_Standard High Confidence Quantitative Work Decision->Sigma_Standard Screening/ Qualitative Use Decision->SCBT_Standard Requires Lot Verification

Caption: Comparison of this compound analytical standards.

References

Comparative Stability of Cis and Trans Isomers of 2,4-Dimethyl-1,3-dioxane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of heterocyclic compounds is paramount. The spatial arrangement of substituents can profoundly influence a molecule's physical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of the stability of cis- and trans-2,4-dimethyl-1,3-dioxane, supported by theoretical principles and experimental data.

The relative stability of the diastereomers of 2,4-dimethyl-1,3-dioxane is determined by the interplay of steric and stereoelectronic effects within the chair conformation of the 1,3-dioxane ring. In general, the trans isomer is the more stable of the two due to the energetic preference for substituents to occupy equatorial positions, thereby minimizing destabilizing steric interactions.

Conformational Analysis and Steric Considerations

The 1,3-dioxane ring, similar to cyclohexane, adopts a chair conformation to alleviate angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

  • trans-2,4-Dimethyl-1,3-dioxane: In its most stable chair conformation, both the C2-methyl group and the C4-methyl group can occupy equatorial positions. This arrangement minimizes steric strain, as the methyl groups are positioned away from the bulk of the ring and do not engage in significant non-bonded interactions.

  • cis-2,4-Dimethyl-1,3-dioxane: In the cis isomer, one methyl group must be in an axial position while the other is equatorial. The axial methyl group at C4 experiences significant steric hindrance from the axial hydrogens at C2 and C6, a phenomenon known as 1,3-diaxial interaction. This repulsion increases the overall energy of the cis isomer, rendering it less stable than the trans isomer. Furthermore, an axial methyl group at C2 would experience unfavorable interactions with the lone pairs of the ring oxygen atoms.

Stereoelectronic Effects: The Anomeric Effect

While steric interactions are dominant, stereoelectronic effects also play a role. The anomeric effect is a stabilizing interaction that involves the delocalization of a lone pair of electrons from a heteroatom (in this case, oxygen) into an adjacent anti-periplanar σ* orbital. In 1,3-dioxanes, an axial substituent at C2 can be stabilized by the anomeric effect, which involves the overlap of the p-type lone pair on the oxygen atoms with the σ* orbital of the axial C-C bond. However, in the case of a methyl group, which is a poor electron acceptor, the steric repulsions of an axial orientation generally outweigh the modest stabilization from the anomeric effect. For the C4 position, the anomeric effect is not a primary consideration for a methyl substituent.

Quantitative Stability Data

IsomerΔfH°gas (kJ/mol)
cis-2,4-Dimethyl-1,3-dioxane-435.2 ± 1.8
trans-2,4-Dimethyl-1,3-dioxaneNot available

Data sourced from the NIST Chemistry WebBook.

While a direct comparison from this data is not possible, studies on analogous systems, such as 2,5-dimethyl-1,3-dioxane, have shown the trans isomer to be more stable than the cis isomer. Computational studies on various substituted 1,3-dioxanes consistently support the greater stability of the diequatorial trans isomers. The energy difference is primarily attributed to the avoidance of 1,3-diaxial interactions present in the cis isomer. For instance, the energetic cost of a 2,4-diaxial interaction between two methyl groups in a related pentamethyl-1,3-dioxane has been estimated to be approximately 19.5 kJ/mol, highlighting the significant destabilization caused by such steric clashes.

Experimental Determination of Isomer Stability

The relative stability of the cis and trans isomers can be determined experimentally through acid-catalyzed equilibration.

Experimental Protocol: Acid-Catalyzed Equilibration

Objective: To determine the equilibrium constant (Keq) for the isomerization of cis- and trans-2,4-dimethyl-1,3-dioxane and calculate the Gibbs free energy difference (ΔG°) between the isomers.

Materials:

  • A mixture of cis- and trans-2,4-dimethyl-1,3-dioxane

  • Anhydrous solvent (e.g., dioxane, chloroform, or carbon tetrachloride)

  • Acid catalyst (e.g., p-toluenesulfonic acid or a strong ion-exchange resin)

  • Internal standard for NMR analysis (e.g., tetramethylsilane)

  • NMR tubes

  • Constant temperature bath

Procedure:

  • Prepare a solution of the cis/trans mixture of this compound in the chosen anhydrous solvent. The concentration should be suitable for NMR analysis (typically 5-10 mg/mL).

  • Add a catalytic amount of the acid.

  • Transfer the solution to an NMR tube and add an internal standard.

  • Acquire an initial ¹H NMR spectrum to determine the starting ratio of the isomers.

  • Place the NMR tube in a constant temperature bath set to a desired temperature (e.g., 298 K).

  • Periodically acquire ¹H NMR spectra over time until the ratio of the cis and trans isomers no longer changes, indicating that equilibrium has been reached.

  • Integrate the characteristic signals for the cis and trans isomers in the final NMR spectrum to determine their equilibrium concentrations.

  • Calculate the equilibrium constant: Keq = [trans] / [cis].

  • Calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

¹H NMR Spectroscopy for Conformational Analysis

Objective: To distinguish between the cis and trans isomers and determine their relative concentrations based on their distinct ¹H NMR spectra.

Methodology:

  • Sample Preparation: Dissolve a small amount of the isomer mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record the ¹H NMR spectrum.

  • Spectral Analysis: The chemical shifts and coupling constants of the protons, particularly the methine protons at C2 and C4 and the methyl protons, will differ for the cis and trans isomers due to their different magnetic environments in the axial and equatorial positions. For the more stable trans isomer (diequatorial), the methine protons will exhibit coupling constants characteristic of equatorial-axial and equatorial-equatorial interactions. In the cis isomer, one of the methine protons will be axial, leading to different coupling patterns, typically showing larger axial-axial coupling constants. The relative integrals of well-resolved signals corresponding to each isomer are used to determine their ratio in a mixture.

Logical Relationships and Visualization

The determination of the relative stability of the isomers follows a clear logical progression, which can be visualized using a flowchart.

Stability_Determination cluster_synthesis Synthesis & Isolation cluster_equilibration Experimental Equilibration cluster_calculation Thermodynamic Calculation cluster_conclusion Conclusion Synthesis Synthesize this compound Isomers Obtain mixture of cis and trans isomers Synthesis->Isomers Equilibration Acid-Catalyzed Equilibration Isomers->Equilibration NMR_Analysis ¹H NMR Analysis of Equilibrium Mixture Equilibration->NMR_Analysis Keq Calculate Keq = [trans]/[cis] NMR_Analysis->Keq DeltaG Calculate ΔG° = -RT ln(Keq) Keq->DeltaG Stability Determine Relative Stability DeltaG->Stability

Caption: Workflow for the experimental determination of isomer stability.

The conformational equilibrium that dictates the stability can also be visualized.

Conformational_Equilibrium Conformational equilibria of cis and trans isomers. cis_ae Axial-Equatorial cis_ea Equatorial-Axial cis_ae->cis_ea Ring Flip trans_ee Diequatorial (More Stable) trans_aa Diaxial (Less Stable) trans_ee->trans_aa Ring Flip

Spectroscopic comparison of 1,3-dioxanes and 1,3-dioxolanes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, 1,3-dioxanes and 1,3-dioxolanes, both cyclic acetals or ketals, are fundamental structures frequently encountered in natural products, synthetic intermediates, and drug molecules. While structurally similar, the seemingly subtle difference in their ring size—a six-membered ring for dioxanes versus a five-membered ring for dioxolanes—imparts distinct conformational and electronic properties that are readily discernible through spectroscopic analysis. This guide provides a comprehensive comparison of the spectroscopic signatures of these two important classes of compounds, supported by experimental data and detailed methodologies.

At a Glance: Key Spectroscopic Differences

The primary distinctions in the spectroscopic data of 1,3-dioxanes and 1,3-dioxolanes arise from differences in ring strain, conformational flexibility, and the resulting influence on the electronic environment of the constituent atoms. The six-membered 1,3-dioxane ring typically adopts a stable, low-energy chair conformation, akin to cyclohexane, which minimizes steric and torsional strain. In contrast, the five-membered 1,3-dioxolane ring is in a constant state of flux, rapidly interconverting between various envelope and twist conformations. This dynamic nature significantly impacts their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for distinguishing between 1,3-dioxanes and 1,3-dioxolanes. The conformational rigidity of the dioxane ring leads to well-defined axial and equatorial protons with distinct chemical shifts, whereas the rapid conformational averaging in dioxolanes often results in time-averaged, less complex spectra at room temperature.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of the parent 1,3-dioxane, the protons at the C2, C4, and C6 positions are chemically distinct.[1] Due to the chair conformation, the axial and equatorial protons at C4 and C6 are diastereotopic and exhibit different chemical shifts. The acetal protons at C2 also show distinct axial and equatorial signals.

Conversely, the ¹H NMR spectrum of 1,3-dioxolane is simpler due to rapid pseudorotation. This conformational averaging makes the four methylene protons at C4 and C5 appear equivalent, often resulting in a single signal. Similarly, the two acetal protons at C2 also appear as a singlet.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position1,3-Dioxane1,3-DioxolaneKey Differences
H-2 (acetal)~4.7 (axial), ~4.6 (equatorial)~4.9Dioxane shows distinct axial/equatorial protons; dioxolane shows a single averaged signal.
H-4, H-6 (methylene)~3.9 (axial), ~3.6 (equatorial)~3.9Dioxane exhibits separate signals for axial and equatorial protons; dioxolane shows a single averaged signal for H-4 and H-5.
H-5 (methylene)~1.4 (axial), ~1.8 (equatorial)-The C5 methylene protons in dioxane are significantly more shielded than the C4/C6 protons.

Note: Chemical shifts can vary with substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also reflect the structural differences. The carbon atoms in 1,3-dioxane exhibit distinct chemical shifts for the acetal carbon (C2), the carbons adjacent to the oxygens (C4, C6), and the central methylene carbon (C5).[2] In 1,3-dioxolane, due to symmetry from rapid conformational averaging, the two methylene carbons (C4, C5) are equivalent.[3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position1,3-Dioxane1,3-DioxolaneKey Differences
C-2 (acetal)~94.3~95.0Similar chemical shifts for the acetal carbon.
C-4, C-6~66.9~65.0The methylene carbons adjacent to oxygen in dioxane are slightly downfield compared to those in dioxolane.
C-5~26.6-The presence of a distinct, more shielded methylene carbon at C5 is a key identifier for the 1,3-dioxane ring.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectra of both 1,3-dioxanes and 1,3-dioxolanes are dominated by strong C-O stretching vibrations characteristic of ethers. However, subtle differences in the fingerprint region can aid in their differentiation. The C-O-C stretching vibrations in the more flexible 1,3-dioxolane ring system can sometimes appear as a broader or more complex set of absorptions compared to the more conformationally restricted 1,3-dioxane.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibration1,3-Dioxane1,3-Dioxolane
C-H stretch (alkane)2950-28502950-2850
C-O-C stretch (ether)1170-1070 (multiple strong bands)1150-1050 (multiple strong bands)

The fingerprint region (below 1500 cm⁻¹) for each compound is unique and can be used for definitive identification when compared against a reference spectrum.[4]

Mass Spectrometry: Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), both 1,3-dioxanes and 1,3-dioxolanes exhibit characteristic fragmentation patterns. The molecular ion peak ([M]⁺) is often observed for both, though it may be weak.[5][6] A common fragmentation pathway involves the loss of a hydrogen atom to form the [M-1]⁺ ion, which is often the base peak, particularly for 1,3-dioxolane. Another significant fragmentation involves the cleavage of the ring.

Table 4: Major Mass Spectral Fragments (m/z)

Fragment1,3-Dioxane (MW=88)1,3-Dioxolane (MW=74)
[M]⁺8874
[M-H]⁺8773 (often base peak)
[M-CH₂O]⁺5844
[M-C₂H₄O]⁺44-
[C₂H₅O]⁺4545
[C₂H₄]⁺2828

The fragmentation of 1,3-dioxane often leads to the formation of a stable oxonium ion at m/z 58 after the loss of formaldehyde. The base peak for 1,3-dioxolane is typically at m/z 73, corresponding to the loss of a single hydrogen atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phasing, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy (Liquid Film Method)
  • Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Film Formation: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, scan the sample in the mid-infrared range (4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

  • Cleaning: After analysis, clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizing the Structural Differences

The fundamental structural disparity between 1,3-dioxanes and 1,3-dioxolanes is the basis for their differing spectroscopic properties.

G cluster_0 1,3-Dioxane (Six-membered ring) cluster_1 1,3-Dioxolane (Five-membered ring) Dioxane Chair Conformation - Lower ring strain - Defined axial/equatorial positions Dioxolane Envelope/Twist Conformations - Higher ring strain - Rapid pseudorotation Dioxane->Dioxolane Different Ring Size & Flexibility

Caption: Conformational differences between 1,3-dioxane and 1,3-dioxolane.

The workflow for spectroscopic analysis and comparison follows a logical progression from sample preparation to data interpretation.

G cluster_0 Sample cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Comparison Sample 1,3-Dioxane or 1,3-Dioxolane NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS Analysis Chemical Shifts Coupling Constants Vibrational Frequencies Fragmentation Patterns NMR->Analysis IR->Analysis MS->Analysis Comparison Comparative Tables Analysis->Comparison

Caption: Workflow for spectroscopic comparison of 1,3-dioxanes and 1,3-dioxolanes.

References

Navigating Reactivity: A Comparative Guide to Substituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of protecting groups is paramount for efficient and predictable synthetic strategies. This guide provides an objective comparison of the reactivity of substituted 1,3-dioxanes, supported by experimental data, to aid in the selection of the most appropriate derivative for a given chemical transformation.

The 1,3-dioxane moiety is a cornerstone in synthetic organic chemistry, frequently employed as a protecting group for 1,3-diols and carbonyl compounds due to its general stability under basic, reductive, and oxidative conditions.[1] However, its reactivity towards acidic conditions, which facilitates its removal, is highly dependent on the substitution pattern on the dioxane ring. This guide delves into the subtle yet significant differences in reactivity conferred by various substituents, with a focus on acid-catalyzed hydrolysis.

Comparative Reactivity in Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of 1,3-dioxanes is a common deprotection strategy. The rate of this reaction is a critical factor in multistep syntheses, where selective deprotection is often required. The general mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields the deprotected diol and carbonyl compound.

The stability of the intermediate oxocarbenium ion and steric factors around the acetal carbon play a crucial role in determining the rate of hydrolysis.

Influence of Substitution at the 2-Position

Substitution at the 2-position of the 1,3-dioxane ring has a profound effect on the rate of hydrolysis. In general, 1,3-dioxanes derived from ketones (2,2-disubstituted) are hydrolyzed significantly faster than those derived from aldehydes (2-monosubstituted). This can be attributed to the greater stabilization of the tertiary oxocarbenium ion intermediate formed from the ketal compared to the secondary one from the acetal.

Influence of Substitution at the 5-Position

Substitution on the diol backbone, specifically at the 5-position of the 1,3-dioxane ring, also modulates the rate of hydrolysis. Kinetic studies have revealed that substitution at this position generally deactivates the acetal, making it more stable towards acidic cleavage. This effect is primarily steric, where bulky substituents can hinder the approach of water to the protonated acetal or influence the conformation of the ring, thereby affecting the ease of oxocarbenium ion formation.

The following table summarizes the relative rates of hydrolysis for a series of substituted 1,3-dioxanes, providing a quantitative basis for comparison.

1,3-Dioxane Derivative Substituents Relative Rate of Hydrolysis
2,2-Dimethyl-1,3-dioxane2-Me, 2-Me1
2,2,5-Trimethyl-1,3-dioxane2-Me, 2-Me, 5-Me0.18
2,2,5,5-Tetramethyl-1,3-dioxane2-Me, 2-Me, 5-Me, 5-Me0.01
2-Methyl-2-ethyl-1,3-dioxane2-Me, 2-Et1.3
2-Methyl-2-propyl-1,3-dioxane2-Me, 2-Pr1.2
2-Methyl-2-isopropyl-1,3-dioxane2-Me, 2-iPr2.6
2-Methyl-2-tert-butyl-1,3-dioxane2-Me, 2-tBu10.4

Note: The relative rates are normalized to that of 2,2-dimethyl-1,3-dioxane. The data is compiled from various kinetic studies on the acid-catalyzed hydrolysis of cyclic acetals.

Experimental Protocols

The following provides a general methodology for determining the relative rates of hydrolysis of substituted 1,3-dioxanes.

General Procedure for Kinetic Measurements of Acid-Catalyzed Hydrolysis

Objective: To determine the relative rates of hydrolysis of a series of substituted 1,3-dioxanes under acidic conditions.

Materials:

  • Substituted 1,3-dioxane derivatives

  • Standardized aqueous acid solution (e.g., 0.1 M HCl)

  • Organic co-solvent (e.g., dioxane or acetonitrile)

  • Internal standard (e.g., a compound that is stable under the reaction conditions and does not interfere with the analysis)

  • Quenching solution (e.g., a saturated solution of sodium bicarbonate)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate capillary column.

Procedure:

  • Preparation of Reaction Mixtures: A stock solution of each 1,3-dioxane derivative and the internal standard is prepared in the chosen organic co-solvent.

  • Initiation of Reaction: A known volume of the acidic solution is thermostated to the desired reaction temperature (e.g., 25 °C). The reaction is initiated by adding a small aliquot of the 1,3-dioxane stock solution to the acid solution with vigorous stirring. The final concentration of the 1,3-dioxane should be low enough to ensure pseudo-first-order kinetics.

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: Each aliquot is immediately added to a vial containing the quenching solution to neutralize the acid and stop the reaction.

  • Extraction: The product and remaining reactant are extracted into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Analysis: The organic extracts are analyzed by gas chromatography (GC). The disappearance of the starting 1,3-dioxane and the appearance of the corresponding carbonyl product are monitored by comparing their peak areas to that of the internal standard.

  • Data Analysis: The natural logarithm of the concentration of the 1,3-dioxane is plotted against time. The slope of the resulting straight line gives the pseudo-first-order rate constant (k_obs). The relative rates are then calculated by dividing the rate constant of each derivative by the rate constant of a reference compound.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key mechanistic pathways and logical relationships in the study of substituted 1,3-dioxane reactivity.

hydrolysis_mechanism sub Substituted 1,3-Dioxane protonated Protonated 1,3-Dioxane sub->protonated + H+ oxocarbenium Oxocarbenium Ion (Resonance Stabilized) protonated->oxocarbenium Ring Opening (Rate-Determining) hemiacetal Hemiacetal Intermediate oxocarbenium->hemiacetal + H2O products Diol + Carbonyl hemiacetal->products - H+

Caption: Acid-catalyzed hydrolysis of a substituted 1,3-dioxane.

experimental_workflow start Prepare Reactant & Internal Standard Stock Solutions react Initiate Hydrolysis with Aqueous Acid start->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Reaction with Base sample->quench extract Extract with Organic Solvent quench->extract analyze Analyze by Gas Chromatography (GC) extract->analyze data Plot ln[Reactant] vs. Time to Determine Rate Constant analyze->data

Caption: Experimental workflow for kinetic analysis of 1,3-dioxane hydrolysis.

References

A Comparative Guide to the Analysis of 2,4-Dimethyl-1,3-dioxane: GC-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,4-Dimethyl-1,3-dioxane, a cyclic acetal of interest in various chemical and pharmaceutical contexts. We will delve into the experimental data supporting GC-MS as a primary analytical tool and compare its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific research needs.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds. For this compound, its volatility and thermal stability make it an ideal candidate for GC-MS analysis. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides detailed structural information through its characteristic fragmentation pattern.

Experimental Data

The analysis of this compound by GC-MS yields reproducible retention times and a unique mass spectrum that serves as a fingerprint for its identification.

ParameterValueSource
Molecular Formula C₆H₁₂O₂NIST
Molecular Weight 116.16 g/mol NIST
GC Retention Time Varies with column and conditionsGeneral Knowledge
Key Mass Spectral Fragments (m/z) 101, 87, 71, 56, 43 (base peak)NIST WebBook[1]
Mass Spectral Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage pathways for cyclic acetals.[2] The fragmentation is primarily initiated by the loss of a proton from the molecular ion, followed by ring-opening and subsequent cleavages.[2]

The major fragmentation pathways for 1,3-dioxane derivatives typically involve two main degradation patterns: one initiated by the elimination of a substituent at the 2-position, and the other by the expulsion of a formaldehyde molecule.[2] For this compound, the presence of methyl groups influences the fragmentation, leading to the observed characteristic ions.[2] The base peak at m/z 43 is likely due to the formation of the acetyl cation ([CH₃CO]⁺). The peak at m/z 101 corresponds to the loss of a methyl group ([M-15]⁺). Other significant fragments arise from further cleavages of the dioxane ring.[3]

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method for the analysis of this compound, other techniques offer complementary information and may be more suitable for specific applications.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
GC-MS Separation by volatility and polarity, detection by mass-to-charge ratio.High sensitivity and selectivity, provides structural information through fragmentation, well-suited for volatile compounds.Requires derivatization for non-volatile analogs, potential for thermal degradation of labile compounds.
HPLC Separation by polarity using a liquid mobile phase.Suitable for non-volatile and thermally sensitive compounds, can be used for preparative separations.May require a chromophore for UV detection, lower resolution than capillary GC for some compounds.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural and stereochemical information, non-destructive.Lower sensitivity compared to MS, requires higher sample concentrations, more complex data interpretation.

Experimental Protocols

GC-MS Analysis of this compound

A standard GC-MS protocol for the analysis of this compound would involve the following steps:

  • Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC) of Cyclic Acetals
  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index Detector (RID) or Mass Spectrometer (MS).

Visualizing the GC-MS Workflow

The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution Injector GC Injector Dilution->Injector Injection GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection & Fragmentation) GC_Column->MS_Detector Chromatogram Chromatogram (Retention Time) MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) MS_Detector->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification

A typical workflow for the GC-MS analysis of this compound.

Conclusion

GC-MS stands out as a highly effective and informative technique for the analysis of this compound, offering both high-resolution separation and detailed structural elucidation through its characteristic mass spectrum. While HPLC and NMR spectroscopy provide valuable complementary information, particularly for non-volatile analogs and stereochemical analysis, the sensitivity, specificity, and established fragmentation patterns make GC-MS the method of choice for routine identification and quantification of this compound in various matrices. The choice of analytical technique will ultimately depend on the specific goals of the research, the nature of the sample, and the available instrumentation.

References

Unveiling the Three-Dimensional World of 2,4-Dimethyl-1,3-dioxane Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing invaluable data on conformation, bond lengths, and angles that govern molecular interactions and, ultimately, function. This guide offers a comparative analysis of the X-ray crystallographic data of 2,4-Dimethyl-1,3-dioxane derivatives and related heterocyclic compounds, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of their structural nuances.

The 1,3-dioxane scaffold is a prevalent feature in numerous natural products and pharmacologically active compounds. The orientation of substituents on this six-membered ring can significantly influence its biological activity. This guide will delve into the crystallographic analysis of this important structural motif, offering a comparative perspective with related five-membered heterocyclic systems, namely 1,3-dithiolanes and 1,3-dioxolanes. By examining the subtle yet significant differences in their solid-state conformations, researchers can gain insights into the structure-activity relationships that drive molecular recognition and binding.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of 1,3-dioxane derivatives and their heterocyclic analogues. This quantitative data allows for a direct comparison of their solid-state structures.

Table 1: Crystallographic Data for 1,3-Dioxane Derivatives

Parameter5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane[1][2]5-methyl-2-phenyl-1,3-dioxane-5-carboxylic acid[3]
Formula C₁₂H₁₆O₄C₁₂H₁₄O₄
Crystal System OrthorhombicMonoclinic
Space Group PnmaC2/c
a (Å) 6.2654(4)32.6674(8)
b (Å) 10.4593(6)6.0061(2)
c (Å) 34.5285(19)23.2786(6)
α (°) 9090
β (°) 90103.368(2)
γ (°) 9090
Volume (ų) 2262.7(2)4443.6(2)
Z 816
Conformation ChairChair

Table 2: Crystallographic Data for Heterocyclic Analogues

Parameter2-(3-nitrophenyl)-1,3-dithiane[4]
Formula C₁₀H₁₁NO₂S₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.8547(2)
b (Å) 13.2655(3)
c (Å) 8.0891(2)
α (°) 90
β (°) 109.087(1)
γ (°) 90
Volume (ų) 1100.74(4)
Z 4
Conformation Chair

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized experimental workflow for single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent. The derivative is dissolved in a minimal amount of a solvent in which it is soluble, and the solution is left undisturbed in a loosely covered container. Over time, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of well-ordered crystals.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson synthesis. This initial model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles. The final refined structure provides the detailed three-dimensional arrangement of the molecule in the crystal.

Visualizing the Workflow and Molecular Relationships

Graphviz diagrams are provided to illustrate key processes and relationships in X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_output Results Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Data (CIF) Structure_Refinement->Crystallographic_Data Molecular_Structure 3D Molecular Structure Structure_Refinement->Molecular_Structure

Figure 1. General workflow for X-ray crystallographic analysis.

conformation_comparison cluster_dioxane Six-Membered Ring cluster_five_membered Five-Membered Rings Dioxane 1,3-Dioxane Derivatives Chair Chair Conformation Dioxane->Chair Boat Boat/Twist-Boat Conformation Dioxane->Boat Dithiolane 1,3-Dithiolane Analogues Envelope Envelope Conformation Dithiolane->Envelope Twist Twist Conformation Dithiolane->Twist Dioxolane 1,3-Dioxolane Analogues Dioxolane->Envelope Dioxolane->Twist

Figure 2. Common conformations of six- and five-membered heterocycles.

References

Safety Operating Guide

Personal protective equipment for handling 2,4-Dimethyl-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dimethyl-1,3-dioxane

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Profile and Hazards

This compound (CAS No. 766-20-1) is a highly flammable liquid and vapor that can cause serious eye irritation and is harmful if swallowed.[1][2] It is crucial to handle this chemical with care, adhering to strict safety protocols to minimize risks.

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour.[1]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation.[1]
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be used when handling this compound:

Protection TypeRecommended EquipmentStandards and Notes
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Should conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.Nitrile gloves may offer splash protection but should be replaced immediately upon contamination.[4] Always inspect gloves for integrity before use.
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge.To be used if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[3][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4] Ensure that safety showers and eyewash stations are readily accessible.[4]

  • Handling Procedures:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5]

    • Use only non-sparking tools and take precautionary measures against static discharge.[1][5]

    • Ground and bond container and receiving equipment.[1][5]

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Keep cool.[1][5]

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[1][6]

  • In Case of Skin Contact: Remove contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[1][6]

Spill and Leak Procedures
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][6]

  • Clean-up: Collect spillage with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local regulations. Use spark-proof tools and explosion-proof equipment.[1][6]

Disposal Plan
  • Chemical Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Fume Hood On Experimentation Experimentation Chemical Handling->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Post-Experiment Dispose Waste Dispose Waste Decontaminate Work Area->Dispose Waste Segregate Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-1,3-dioxane
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-1,3-dioxane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.